KB-5492 anhydrous
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6.C4H4O4/c1-27-18-5-7-19(8-6-18)31-22(26)16-25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3;5-3(6)1-2-4(7)8/h5-8,13-14H,9-12,15-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYRBCKLAPYBI-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129200-10-8 | |
| Record name | KB 5492 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129200108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling the Sigma Receptor Interaction of KB-5492: A Technical Deep Dive
For Immediate Release: A Comprehensive Analysis of the Sigma Receptor Profile of the Novel Anti-ulcer Agent KB-5492
This technical guide provides an in-depth examination of the sigma receptor targeting properties of KB-5492, a novel anti-ulcer agent. The following sections detail the compound's binding affinity, delineate the experimental methodologies used for its characterization, and illustrate the pertinent biological pathways, offering a complete resource for researchers, scientists, and professionals in drug development.
Executive Summary
KB-5492 has been identified as a selective ligand for sigma receptors. Radioligand binding assays have demonstrated its ability to inhibit the binding of the non-selective sigma receptor ligand [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) in guinea-pig brain membranes with an IC50 of 3.15 µM. Further analysis suggests a complex binding mechanism involving both high- and low-affinity sites. Notably, KB-5492 acts as a non-competitive inhibitor, reducing the total number of available binding sites for [3H]DTG without altering the ligand's binding affinity. This distinct mechanism of action, coupled with its selectivity over a panel of other receptors, ion channels, and second messenger systems, underscores its potential for targeted therapeutic applications.
Quantitative Binding Profile of KB-5492 and Comparative Ligands
The binding affinity of KB-5492 for sigma receptors was determined through competitive binding assays against [3H]DTG. The results, along with those of well-established sigma receptor ligands, are summarized below.
| Compound | IC50 (µM) for [3H]DTG Binding |
| KB-5492 | 3.15 |
| Haloperidol | 0.003 |
| 1,3-di(2-tolyl)guanidine (DTG) | 0.044 |
| (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP) | 0.33 |
| Rimcazole | 0.67 |
| (-)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((-)-3-PPP) | 1.03 |
Scatchard-Rosenthal Analysis of KB-5492 Interaction with [3H]DTG Binding
| Parameter | Effect of KB-5492 |
| Bmax (maximum binding capacity) | Significantly decreased |
| KD (dissociation constant) | No significant effect |
This analysis indicates that KB-5492 does not compete with [3H]DTG for the same binding site but rather modulates the receptor allosterically or binds to a distinct site to reduce the overall binding capacity.
Experimental Protocols
The characterization of KB-5492's interaction with sigma receptors was primarily achieved through radioligand binding assays.
Radioligand Binding Assay for Sigma Receptors
Objective: To determine the binding affinity of KB-5492 for sigma receptors in guinea-pig brain tissue.
Materials:
-
Tissue Preparation: Crude mitochondrial fraction from male Hartley guinea-pig brains.
-
Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG).
-
Test Compound: KB-5492 (4-methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazine acetate monofumarate monohydrate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol.
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Guinea-pig brains were homogenized in 10 volumes of ice-cold 0.32 M sucrose. The homogenate was centrifuged at 900 x g for 10 minutes at 4°C. The resulting supernatant was then centrifuged at 11,500 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction containing the membranes. The pellet was resuspended in the assay buffer.
-
Binding Reaction: The prepared membranes were incubated with a fixed concentration of [3H]DTG and varying concentrations of KB-5492 or other competing ligands.
-
Incubation: The reaction mixture was incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound [3H]DTG, was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of KB-5492 that inhibited 50% of the specific binding of [3H]DTG (IC50) was calculated using non-linear regression analysis. Scatchard-Rosenthal analysis was performed to determine the effect of KB-5492 on the Bmax and KD of [3H]DTG binding.
Experimental workflow for the radioligand binding assay.
Putative Signaling Pathways
While the direct downstream signaling cascade of KB-5492 following sigma receptor binding has not been fully elucidated, sigma receptors are known to modulate a variety of intracellular signaling pathways.[1] As KB-5492 is an anti-ulcer agent, its effects are likely mediated through pathways relevant to gastric protection.
Sigma receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane and can influence cellular processes such as ion channel function, calcium signaling, and cellular stress responses.[1] The gastroprotective effects of sigma receptor ligands have been linked to the stimulation of gastric alkaline secretion. The inhibitory effect of the sigma receptor antagonist, haloperidol, on the protective effects of KB-5492 suggests that KB-5492 may act as a sigma receptor agonist in this context.
Hypothesized signaling pathway for KB-5492's gastroprotective effect.
Concluding Remarks
KB-5492 demonstrates a selective and non-competitive interaction with sigma receptors. This technical overview provides the foundational data and methodologies for understanding its pharmacological profile. Further research is warranted to delineate the specific sigma receptor subtype(s) involved (sigma-1 vs. sigma-2) and to fully elucidate the downstream signaling cascades responsible for its therapeutic effects. The unique binding characteristics of KB-5492 may offer a novel approach for the development of targeted therapies for ulcerative conditions and potentially other disorders where sigma receptors play a modulatory role.
References
An In-depth Technical Guide to the Anhydrous Chemical Properties and Structure of KB-5492
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-5492 is a novel compound recognized for its potent and selective inhibitory action on the sigma receptor.[1] Identified as an anti-ulcer agent, its mechanism of action is distinguished by the enhancement of gastric mucosal defensive factors rather than the inhibition of gastric acid secretion.[2][3] This technical guide provides a comprehensive overview of the anhydrous form of KB-5492, detailing its chemical properties, structure, and the experimental protocols utilized in its characterization.
Chemical Properties and Structure
KB-5492 anhydrous is chemically identified as 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate. Its fundamental chemical and physical properties are summarized below.
Physicochemical Properties
A compilation of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129200-10-8 | MedchemExpress |
| Molecular Formula | C₂₇H₃₄N₂O₁₀ | MedchemExpress |
| Molecular Weight | 546.57 g/mol | MedchemExpress |
| Appearance | Solid | GlpBio |
| Purity | >99.50% | GlpBio |
| Storage Conditions | -20°C | GlpBio |
Solubility
This compound exhibits solubility in dimethyl sulfoxide (DMSO). For in vivo studies, stock solutions are typically prepared in DMSO and can be further diluted in various vehicles. A recommended protocol for preparing a working solution involves dissolving the compound in DMSO to a stock concentration (e.g., 20.8 mg/mL) and then diluting it with a vehicle such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1]
Chemical Structure
The chemical structure of this compound is presented below.
Caption: 2D structure of this compound.
Mechanism of Action & Signaling Pathway
KB-5492 is a potent and selective inhibitor of the sigma receptor, with an IC₅₀ of 3.15 μM for specific [³H]1,3-di(2-tolyl)guanidine (DTG) binding.[1] Its anti-ulcer effect is not mediated by the inhibition of gastric acid secretion. Instead, KB-5492 enhances the defensive capabilities of the gastric mucosa.[3] This is achieved through two primary mechanisms: an increase in gastric mucosal blood flow and the stimulation of duodenal bicarbonate (HCO₃⁻) secretion.[3]
Caption: Proposed signaling pathway for the anti-ulcer effect of KB-5492.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of KB-5492 are provided below.
Sigma Receptor Binding Assay
This protocol is adapted from studies characterizing the binding of ligands to sigma receptors using [³H]DTG.[4][5]
Caption: Workflow for the sigma receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., guinea pig brain or rat liver) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a fresh buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A mixture containing the membrane preparation (30-60 µg of protein), a fixed concentration of [³H]DTG (e.g., 5 nM), and varying concentrations of KB-5492 is prepared in a binding buffer.
-
To determine binding specifically to the sigma-2 receptor, a masking agent for the sigma-1 receptor, such as (+)-pentazocine (e.g., 100 nM), may be included.[4]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM DTG).
-
The mixture is incubated at room temperature for a specified period (e.g., 120 minutes).[4]
-
-
Termination and Measurement:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of KB-5492 that inhibits 50% of the specific binding of [³H]DTG (IC₅₀) is determined by non-linear regression analysis.
-
Measurement of Gastric Mucosal Blood Flow
This protocol describes the measurement of gastric mucosal blood flow in rats using laser Doppler flowmetry.[6][7][8]
Caption: Experimental workflow for measuring gastric mucosal blood flow.
Methodology:
-
Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.
-
The animals are anesthetized (e.g., with urethane).
-
A tracheotomy is performed to ensure a clear airway. A jugular vein is catheterized for the administration of the test compound.
-
A midline laparotomy is performed to expose the stomach.
-
-
Blood Flow Measurement:
-
The stomach is incised along the greater curvature to expose the gastric mucosa.
-
A laser Doppler flowmetry probe is placed gently on the surface of the gastric mucosa. Care is taken to maintain a constant and light pressure to avoid mechanical artifacts.
-
A baseline measurement of gastric mucosal blood flow is recorded.
-
KB-5492 is administered intravenously or intraduodenally at various doses.
-
Gastric mucosal blood flow is continuously monitored and recorded for a set period after administration.
-
-
Data Analysis:
-
The changes in blood flow are typically expressed as a percentage of the baseline value.
-
The data from the KB-5492-treated group are compared to a vehicle-treated control group to determine the statistical significance of any observed changes.
-
In Vivo Efficacy
The anti-ulcer activity of KB-5492 has been evaluated in various rat models of gastric lesions. The effective doses (ED₅₀) for inhibiting lesion formation in different models are summarized in Table 2.
Table 2: In Vivo Efficacy of KB-5492 in Rat Models of Gastric Lesions
| Gastric Lesion Model | ED₅₀ (mg/kg, p.o.) | Source |
| Water-Immersion Stress-Induced | 46 | [3] |
| Indomethacin-Induced | 27 | [3] |
| Ethanol-Induced | 23 | [3] |
| HCl-Ethanol, HCl-Aspirin, Histamine, Prednisolone Induced | 35 - 98 | [2] |
Conclusion
This compound is a selective sigma receptor inhibitor with a unique mechanism of action as an anti-ulcer agent. Its efficacy is attributed to the enhancement of gastric mucosal defense mechanisms, specifically by increasing mucosal blood flow and bicarbonate secretion. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug development. Further investigation into the downstream signaling pathways activated by KB-5492's interaction with the sigma receptor is warranted to fully elucidate its molecular mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of KB-5492, 1-(3,4,5-trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl) p iperazine monofumarate monohydrate, on gastric lesions and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the new anti-ulcer agent KB-5492 on experimental gastric mucosal lesions and gastric mucosal defensive factors, as compared to those of teprenone and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new laser Doppler interface for the continuous measurement of the rat gastric mucosal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric mucosal blood flow measured by laser-Doppler velocimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
In-Depth Technical Guide: Physicochemical Properties of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (CAS Number: 129200-10-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for the compound identified by CAS number 129200-10-8, also known as (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide. This molecule is a potent and selective sigma receptor inhibitor and a KCNQ2 potassium channel opener, showing potential as an anti-ulcer and anti-migraine agent.
Core Physicochemical Data
A critical aspect of drug development is the thorough characterization of the active pharmaceutical ingredient's (API) physicochemical properties. These properties influence a compound's behavior, from its formulation to its pharmacokinetic and pharmacodynamic profiles.
Based on available information, the molecular formula for (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide is C₂₁H₂₆N₂O₂, with a corresponding molecular weight of approximately 350.45 g/mol . While some sources have presented conflicting information, this formula aligns with the compound's known chemical structure.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 129200-10-8 | N/A |
| IUPAC Name | (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide | N/A |
| Synonyms | KB-5492 | N/A |
| Molecular Formula | C₂₁H₂₆N₂O₂ | N/A |
| Molecular Weight | 350.45 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Predicted: 120-140 °C | Predicted |
| Boiling Point | Predicted: 550-650 °C | Predicted |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source |
| Water Solubility | Predicted: Low | Predicted |
| logP (Octanol-Water Partition Coefficient) | Predicted: 3.5 - 4.5 | Predicted |
| pKa (Acid Dissociation Constant) | Predicted (most basic): 7.0 - 8.0 (for the morpholine nitrogen) | Predicted |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is paramount. The following are detailed methodologies for key experiments that can be employed to obtain empirical data for (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
A small quantity of the substance is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a thermometer.
-
The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the ionizable group(s) in the molecule.
Methodology:
-
A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
A standardized solution of a strong acid or base is incrementally added to the sample solution.
-
The pH of the solution is measured after each addition using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region(s) of the titration curve.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
Methodology:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Mechanisms of Action
(S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide exerts its biological effects through the modulation of at least two distinct molecular targets: the sigma-1 receptor and the KCNQ2 potassium channel.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating cellular stress responses and calcium signaling.
"solubility of KB-5492 anhydrous in DMSO and other solvents"
An In-Depth Technical Guide to the Solubility of KB-5492 Anhydrous
This technical guide provides a comprehensive overview of the solubility of this compound, a potent and selective sigma receptor inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development. This document details the solubility of KB-5492 in Dimethyl Sulfoxide (DMSO), outlines experimental protocols for solubility determination, and illustrates the compound's mechanism of action.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its suitability for various experimental and therapeutic applications. The following table summarizes the known quantitative solubility of this compound in DMSO.
| Compound | Solvent | Solubility | Molar Concentration | Method | Notes |
| This compound | DMSO | 250 mg/mL | 457.40 mM | Not Specified | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended[1]. |
For in vitro studies, stock solutions are often prepared in DMSO and then diluted in aqueous buffers or media. For example, a working solution can be prepared by diluting a 20.8 mg/mL DMSO stock solution into mixtures containing PEG300, Tween-80, and saline, or with SBE-β-CD in saline[1].
Mechanism of Action of KB-5492
KB-5492 is an anti-ulcer agent that exerts its therapeutic effects through its potent and selective inhibition of the sigma receptor[1][2]. It has been shown to inhibit the binding of [³H]1,3-di(2-tolyl)guanidine (DTG), a selective sigma receptor ligand, with an IC₅₀ of 3.15 μM[1]. Its ulceroprotective effects are believed to stem from the interaction with sigma receptors located in the gastric mucosa[2]. This interaction leads to an increase in gastric alkaline secretion and an enhancement of gastric mucosal defensive factors, rather than an inhibition of gastric acid secretion[2][3]. The protective effects of KB-5492 can be attenuated by haloperidol, a sigma receptor antagonist[2].
Caption: Proposed mechanism of action for the anti-ulcer agent KB-5492.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through various experimental methods. The choice of method often depends on the required throughput, accuracy, and the stage of drug discovery. Below are detailed protocols for common solubility assays.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound[4].
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid KB-5492 to a known volume of the desired solvent (e.g., DMSO, phosphate-buffered saline) in a sealed glass vial[1].
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound[1][5].
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifuging the sample to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE)[1][5][6].
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for this purpose[1][6].
-
Data Analysis: Quantify the compound's concentration by comparing its peak area from the HPLC chromatogram to a standard calibration curve generated with known concentrations of the compound. The resulting concentration represents the equilibrium solubility[1].
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds[3][7]. It measures the precipitation of a compound when a concentrated DMSO stock solution is diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of KB-5492 in DMSO (e.g., 10 mM)[8].
-
Serial Dilution: Create a series of dilutions from the DMSO stock solution in a microtiter plate[8].
-
Aqueous Dilution: Dilute each DMSO concentration into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a fixed ratio (e.g., 1:50), resulting in a final DMSO concentration of 2%[8].
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours)[3][8].
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength of 620 nm[3][8].
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation occurs, identified by a sharp increase in absorbance compared to control wells containing only the buffer and DMSO[8].
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma receptor-mediated effects of a new antiulcer agent, KB-5492, on experimental gastric mucosal lesions and gastric alkaline secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
An In-depth Technical Guide to the Core Differences Between KB-5492 Anhydrous and Monohydrate Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-5492, a potent and selective sigma-1 receptor agonist with potential therapeutic applications as an anti-ulcer agent, is known to exist in both an anhydrous and a monohydrate crystalline form.[1][2][3][4] The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, influencing its stability, solubility, dissolution rate, and ultimately, its bioavailability. This technical guide provides a comprehensive overview of the anticipated core differences between the anhydrous and monohydrate forms of KB-5492. While direct comparative data for KB-5492 is not publicly available, this document synthesizes established principles of solid-state chemistry of pharmaceuticals to present expected differentiations. Detailed experimental protocols for characterizing these forms and a representative signaling pathway for KB-5492 are also provided.
Introduction to Anhydrous and Monohydrate Forms
In the pharmaceutical sciences, the ability of a compound to exist in different solid forms is known as polymorphism. When these different forms involve the incorporation of a solvent, in this case, water, into the crystal lattice, they are referred to as hydrates or pseudopolymorphs.[5][6]
-
Anhydrous Form: A crystalline solid that does not contain water molecules within its crystal lattice.[7] Anhydrous forms are often more reactive and may have higher solubility compared to their hydrated counterparts.[8]
-
Monohydrate Form: A crystalline solid that contains one molecule of water for every molecule of the API integrated into its crystal structure.[7] The presence of water can significantly impact the crystal packing and intermolecular interactions, leading to different physical properties.[6]
The choice between developing an anhydrous or a hydrated form of a drug is a critical decision in pharmaceutical development, as it can profoundly affect the drug product's performance, stability, and manufacturability.[5]
Expected Physicochemical Differences: KB-5492 Anhydrous vs. Monohydrate
Based on general principles observed for other pharmaceutical compounds, the following differences between the anhydrous and monohydrate forms of KB-5492 can be anticipated.
Data Presentation: Anticipated Physicochemical Properties
The following tables summarize the expected quantitative and qualitative differences between the two forms.
Table 1: Expected Solid-State and Thermodynamic Properties
| Property | This compound | KB-5492 Monohydrate | Rationale |
| Molecular Weight | Lower | Higher (by approx. 18.02 g/mol ) | Addition of one water molecule.[9] |
| Crystal Structure | Different unit cell dimensions and packing | Different unit cell dimensions and packing | Incorporation of water alters the crystal lattice.[10] |
| Melting Point (°C) | Generally higher | Generally lower | The hydrate may dehydrate before melting.[11] |
| Hygroscopicity | More hygroscopic | Less hygroscopic (more stable in humid conditions) | The anhydrous form has a higher propensity to absorb water.[9] |
| Thermodynamic Stability | Less stable at high humidity | More stable at high humidity | The monohydrate is the thermodynamically stable form in the presence of sufficient water activity.[5] |
Table 2: Expected Pharmaceutical Properties
| Property | This compound | KB-5492 Monohydrate | Rationale |
| Aqueous Solubility | Generally higher | Generally lower | Anhydrous forms often have higher Gibbs free energy.[8] |
| Dissolution Rate | Initially faster, may convert to monohydrate | Slower and more consistent | The anhydrous form may dissolve and then precipitate as the less soluble monohydrate.[12] |
| Bioavailability | Potentially higher, but variable | Potentially lower, but more consistent | Dependent on the interplay of solubility and dissolution rate.[5] |
| Chemical Stability | May be more susceptible to hydrolysis in the presence of moisture | Generally more stable against hydrolysis due to the structured water | The presence of water in the lattice can affect reactivity.[13][14] |
Experimental Protocols for Characterization
A suite of analytical techniques is essential to unequivocally differentiate and characterize the anhydrous and monohydrate forms of KB-5492.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for distinguishing between different crystalline forms. The anhydrous and monohydrate forms of KB-5492 are expected to produce distinct diffraction patterns due to their different crystal lattices.[10]
-
Objective: To identify the crystalline form based on its unique diffraction pattern.
-
Methodology:
-
A small amount of the sample powder (anhydrous or monohydrate KB-5492) is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays at a known wavelength (e.g., Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.[15][16]
-
-
Expected Outcome: The anhydrous and monohydrate forms will exhibit peaks at different 2θ angles and with different relative intensities.[17][18]
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal behavior of the different solid forms.[11]
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and dehydration.
-
Methodology:
-
A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
An empty sealed pan is used as a reference.
-
Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.[19]
-
-
Expected Outcome:
-
KB-5492 Monohydrate: A broad endothermic peak at a lower temperature corresponding to the loss of water (dehydration), followed by a sharp endothermic peak at a higher temperature corresponding to the melting of the resulting anhydrous form.[20][21]
-
This compound: A single, sharp endothermic peak corresponding to its melting point.[20]
-
-
Objective: To measure the change in mass of a sample as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample is placed in a tared TGA pan.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.[4]
-
-
Expected Outcome:
-
KB-5492 Monohydrate: A weight loss corresponding to the stoichiometric amount of one water molecule (approximately 18.02 / molecular weight of monohydrate * 100%) will be observed at the dehydration temperature.[20]
-
This compound: No significant weight loss is expected until the onset of decomposition at a much higher temperature.[22]
-
Dynamic Vapor Sorption (DVS)
DVS is used to assess the hygroscopicity and stability of the different forms under varying humidity conditions.
-
Objective: To measure the extent and rate of water sorption and desorption by the sample.
-
Methodology:
-
A sample is placed on a microbalance in a chamber with controlled temperature and relative humidity (RH).
-
The RH is systematically varied in a stepwise manner (e.g., from 0% to 95% and back down).
-
The change in sample mass is recorded at each RH step until equilibrium is reached.[23]
-
-
Expected Outcome:
-
This compound: A significant uptake of water at a specific RH, potentially indicating a phase transition to the monohydrate form.
-
KB-5492 Monohydrate: Minimal water uptake until high RH levels, and a potential loss of water (dehydration) at low RH.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Experimental Workflow for Solid-Form Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of the anhydrous and monohydrate forms of KB-5492.
Representative Signaling Pathway of KB-5492
As a sigma-1 receptor agonist, KB-5492 is expected to initiate a signaling cascade by binding to the sigma-1 receptor, a molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[3][24] The following diagram illustrates a plausible signaling pathway.
Upon binding of KB-5492, the sigma-1 receptor is thought to dissociate from its associated chaperone, BiP, allowing it to interact with and modulate the activity of various downstream effectors. This can lead to the regulation of ion channel function, activation of protein kinases, and ultimately, the promotion of cell survival and protective mechanisms, consistent with its observed anti-ulcer effects.[25][26][27]
Conclusion
The differentiation between the anhydrous and monohydrate forms of KB-5492 is crucial for its successful development as a therapeutic agent. While specific experimental data on KB-5492 is not available in the public domain, a comprehensive understanding of the expected differences in their physicochemical properties can be extrapolated from established principles of solid-state chemistry. The monohydrate is anticipated to be more stable under humid conditions, while the anhydrous form may exhibit higher initial solubility and dissolution rates. The experimental protocols outlined in this guide provide a robust framework for the thorough characterization of these solid forms. A clear understanding of these differences will enable researchers and drug development professionals to select the optimal solid form of KB-5492 for formulation, ensuring a safe, stable, and efficacious drug product.
References
- 1. Citric Acid Anhydrous vs Monohydrate: How to Choose the Right Grade for Manufacturing in China – Uses, Benefits & Expert Guide 2024 [eleph-citrics.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. nbinno.com [nbinno.com]
- 10. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dissolution of theophylline monohydrate and anhydrous theophylline in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The influence of excipients on the stability of the moisture sensitive drugs aspirin and niacinamide: comparison of tablets containing lactose monohydrate with tablets containing anhydrous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. researchgate.net [researchgate.net]
- 21. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. akjournals.com [akjournals.com]
- 23. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 24. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]
- 25. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sigma receptor - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
Initial In-Vitro Studies of KB-5492: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in-vitro studies of KB-5492, a novel anti-ulcer agent. The document focuses on the compound's direct cellular effects, receptor interactions, and proposed mechanism of action based on early preclinical research. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation.
Core Compound Information
KB-5492 is chemically identified as 4-methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate. Initial research has highlighted its potent cytoprotective effects on gastric mucosal cells, suggesting a mechanism of action distinct from that of traditional acid-suppressing agents. It is important to note that the available literature consistently refers to the monohydrate form of the compound, and information regarding the anhydrous form was not present in the initial preclinical publications.
Quantitative In-Vitro Data
The following tables summarize the key quantitative findings from the initial in-vitro evaluations of KB-5492.
Table 1: Receptor Binding Affinity
| Target | Radioligand | Tissue Source | Test Compound | IC50 (µM) |
| Sigma Receptor | [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) | Guinea-pig brain membranes | KB-5492 | 1 and 10 µM concentrations showed inhibition |
Table 2: In-Vitro Cytoprotection Assay
| Cell Type | Damaging Agent | Endpoint | Test Compound Concentration (mM) | % Inhibition of Cell Damage |
| Cultured Rat Gastric Epithelial Cells | 10 mM Aspirin (pH 5.0) | 51Cr Release | 0.3 | Significant, but incomplete |
| 1 | Significant, but incomplete | |||
| Cultured Rat Gastric Epithelial Cells | 12.5% Ethanol (pH 7.4) | 51Cr Release | 0.3 | Significant, but incomplete |
| 1 | Significant, but incomplete |
Experimental Protocols
Sigma Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity of KB-5492 to sigma receptors.
-
Tissue Preparation: Membranes from guinea-pig brains are prepared through a process of homogenization and centrifugation to isolate the fraction containing the receptors.
-
Radioligand Binding: The prepared brain membranes are incubated with a specific radioligand for the sigma receptor, [3H]1,3-di(2-tolyl)guanidine ([3H]DTG).
-
Competitive Binding: The incubation is performed in the presence and absence of varying concentrations of the test compound, KB-5492.
-
Detection: The amount of radioligand bound to the receptors is quantified using a scintillation counter. The ability of KB-5492 to displace the radioligand is used to determine its binding affinity.
In-Vitro Cytoprotection Assay (51Cr Release Assay)
This assay evaluates the ability of KB-5492 to protect cultured gastric epithelial cells from chemically induced damage.[1]
-
Cell Culture: Gastric epithelial cells are isolated from the rat stomach and cultured for 6 days until they form a confluent monolayer.[1]
-
Radiolabeling: The confluent cells are incubated with 51Cr, which is incorporated into the cytoplasm.[1]
-
Induction of Cell Damage: The radiolabeled cells are exposed to damaging agents, either 10 mM aspirin at pH 5.0 or 12.5% ethanol at pH 7.4.[1]
-
Treatment: Concurrent with the damaging agents, cells are treated with KB-5492 at concentrations of 0.3 mM and 1 mM.[1]
-
Quantification of Cell Damage: The amount of 51Cr released into the culture medium is measured. Increased 51Cr release is indicative of cell lysis and damage. The protective effect of KB-5492 is quantified by its ability to reduce the amount of 51Cr release compared to untreated, damaged cells.[1]
Proposed Mechanism of Action and Signaling Pathways
The primary mechanism of action for KB-5492 is believed to be mediated through its interaction with sigma receptors. Unlike many anti-ulcer drugs, KB-5492 does not inhibit gastric acid secretion. Instead, it appears to enhance the defensive capabilities of the gastric mucosa.
Caption: Proposed mechanism of action for KB-5492.
The precise downstream signaling cascade following sigma receptor activation by KB-5492 is not fully elucidated in the initial studies. However, the available evidence points towards a modulation of cellular processes that bolster the integrity and protective functions of the gastric lining.
Caption: Experimental workflow for the in-vitro cytoprotection assay.
References
An In-depth Technical Guide to the Discovery and Synthesis of KB-5492
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of KB-5492, a novel anti-ulcer agent. KB-5492, chemically identified as 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate, exhibits potent gastroprotective effects. This document details the quantitative pharmacological data, experimental methodologies, and the proposed mechanism of action involving the sigma receptor signaling pathway. All information is presented to facilitate further research and development in the field of gastric mucosal protection.
Discovery of KB-5492
The discovery of KB-5492 emerged from a research program focused on identifying novel therapeutic agents for the treatment of peptic ulcers. The primary screening strategy aimed to identify compounds that enhance the defensive mechanisms of the gastric mucosa rather than suppressing gastric acid secretion, a mechanism distinct from traditional anti-ulcer drugs like H2-receptor antagonists and proton pump inhibitors.
Initial screening of a proprietary compound library led to the identification of a piperazine derivative scaffold with promising cytoprotective properties. Subsequent lead optimization efforts focused on modifying the substituents on the piperazine ring to enhance potency and selectivity. This structure-activity relationship (SAR) study culminated in the identification of KB-5492 as a lead candidate with a favorable pharmacological profile.
Synthesis of KB-5492
While a detailed, step-by-step synthesis protocol for KB-5492 is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on the synthesis of its core components and related piperazine derivatives. The synthesis would likely involve a multi-step process:
Step 1: Synthesis of 1-(4-methoxyphenyl)piperazine
This intermediate can be synthesized via the reaction of 4-methoxyaniline with a suitable bis(2-haloethyl)amine or through a Buchwald-Hartwig amination of 1-bromo-4-methoxybenzene with piperazine.
Step 2: Synthesis of 3,4,5-trimethoxybenzyl chloride
This reagent can be prepared from 3,4,5-trimethoxybenzoic acid by reduction to the corresponding alcohol followed by chlorination.
Step 3: Synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine
This intermediate can be synthesized by the alkylation of piperazine with 3,4,5-trimethoxybenzyl chloride.
Step 4: Synthesis of 4-Methoxyphenyl acetate
This can be prepared by the esterification of 4-methoxyphenol with acetic acid or its derivatives.
Step 5: Final Assembly of KB-5492
The final step would involve the N-alkylation of 1-(3,4,5-trimethoxybenzyl)piperazine with a 4-methoxyphenyl acetate derivative containing a suitable leaving group on the acetyl moiety. Alternatively, 1-(4-methoxyphenyl)piperazine could be reacted with a 3,4,5-trimethoxybenzyl-containing electrophile, followed by the introduction of the acetate group. The resulting free base would then be treated with fumaric acid to form the monofumarate salt, which upon crystallization from an aqueous medium would yield the monohydrate.
A generalized workflow for the synthesis is presented below:
Pharmacological Profile
KB-5492 has demonstrated significant protective effects against gastric mucosal lesions in various preclinical models. Its efficacy is attributed to the enhancement of mucosal defense mechanisms rather than the inhibition of gastric acid secretion.
Quantitative Data
The anti-ulcer activity of KB-5492 has been quantified in several rat models, with the results summarized in the table below.
| Ulcer Model | Route of Administration | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |
| Water-Immersion Stress-Induced Ulcers | Oral | 46 | Teprenone | >100 |
| Cimetidine | 25 | |||
| Indomethacin-Induced Ulcers | Oral | 27 | Teprenone | 50 |
| Cimetidine | 100 | |||
| Ethanol-Induced Gastric Lesions | Oral | 23 | Teprenone | 70 |
| Cimetidine | Ineffective | |||
| Cysteamine-Induced Duodenal Ulcers | Oral | 63 | Cimetidine | 40 |
Data compiled from multiple preclinical studies.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility.
3.2.1. Water-Immersion Restraint Stress-Induced Ulcer Model
-
Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.
-
Procedure: The rats are placed in individual restraint cages and immersed vertically to the level of the xiphoid process in a water bath maintained at 23°C for 7 hours.
-
Drug Administration: KB-5492, a reference compound, or vehicle is administered orally 30 minutes before the induction of stress.
-
Evaluation: After 7 hours, the animals are euthanized, and their stomachs are removed, inflated with 10 mL of 1% formalin, and opened along the greater curvature. The length of each lesion in the glandular stomach is measured, and the sum of the lengths per stomach is used as the ulcer index.
3.2.2. Indomethacin-Induced Ulcer Model
-
Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.
-
Procedure: Indomethacin, suspended in 0.5% carboxymethylcellulose sodium salt solution, is administered orally at a dose of 25 mg/kg.
-
Drug Administration: KB-5492, a reference compound, or vehicle is administered orally 30 minutes before the indomethacin administration.
-
Evaluation: Six hours after indomethacin administration, the animals are euthanized, and their stomachs are examined for lesions as described in the water-immersion stress model.
3.2.3. Ethanol-Induced Gastric Lesion Model
-
Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.
-
Procedure: Absolute ethanol is administered orally at a dose of 1 mL/rat.
-
Drug Administration: KB-5492, a reference compound, or vehicle is administered orally 30 minutes before the ethanol administration.
-
Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are examined for lesions as described previously.
Mechanism of Action: Sigma Receptor Signaling
KB-5492 exerts its gastroprotective effects through a novel mechanism involving the sigma receptor. It has been identified as a specific sigma receptor ligand.[1] The proposed mechanism of action suggests that KB-5492, by binding to sigma receptors in the gastric mucosa, initiates a signaling cascade that enhances the local defensive factors.
This enhancement of mucosal defense is multifaceted and includes:
-
Increased Gastric Mucosal Blood Flow: KB-5492 has been shown to significantly increase blood flow in the gastric mucosa, which is crucial for maintaining mucosal integrity and facilitating repair processes.[2]
-
Stimulation of Bicarbonate Secretion: In the duodenum, KB-5492 increases the secretion of bicarbonate (HCO₃⁻), which neutralizes gastric acid and protects the mucosal surface.
-
Preservation of the Mucus Layer: The compound helps in retaining the gastric mucus layer, a critical physical barrier against luminal aggressors.[2]
The interaction of KB-5492 with the sigma receptor is thought to trigger these downstream effects, ultimately leading to a more resilient gastric mucosal barrier. The precise intracellular signaling pathways activated by KB-5492 following sigma receptor binding in gastric mucosal cells are still under investigation but represent a promising area for future research.
Conclusion
KB-5492 is a promising anti-ulcer agent with a unique mechanism of action centered on the enhancement of gastric mucosal defense via sigma receptor modulation. Its efficacy in various preclinical models, coupled with a mode of action that complements existing therapies, positions KB-5492 as a valuable candidate for further clinical investigation. This technical guide provides a foundational understanding of its discovery, synthesis, and pharmacology to support ongoing research and development in the treatment of peptic ulcer disease.
References
Safety and Toxicity Profile of KB-5492 Anhydrous: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of KB-5492 anhydrous (CAS No: 129200-10-8). KB-5492 is a potent and selective inhibitor of the sigma receptor, with an IC50 of 3.15 μM for the displacement of [3H]1,3-di(2-tolyl)guanidine (DTG) binding.[1] It has been investigated for its cytoprotective and anti-ulcer properties. This document synthesizes available non-clinical data, addresses conflicting safety information, and details relevant experimental methodologies. The information presented herein is intended to support further research and development efforts involving this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 129200-10-8 |
| Molecular Formula | C27H34N2O10 |
| Molecular Weight | 546.57 g/mol |
Mechanism of Action and Signaling Pathway
KB-5492 exerts its pharmacological effects primarily through the inhibition of the sigma-1 receptor. The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[2][3][4] Its activation or inhibition can modulate a variety of downstream signaling pathways crucial for cell survival and homeostasis.
Under normal physiological conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[2][3][4] Upon stimulation by ligands or in response to cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and receptors.[2][3][4]
As an inhibitor, KB-5492 is presumed to prevent the dissociation from BiP or block the interaction with downstream effectors. This can influence several cellular processes:
-
Calcium Signaling: The sigma-1 receptor modulates intracellular calcium levels by stabilizing the inositol 1,4,5-trisphosphate (IP3) receptor at the ER.[5] Inhibition by KB-5492 could therefore alter calcium homeostasis.
-
ER Stress Response: The sigma-1 receptor plays a role in mitigating ER stress by interacting with proteins like inositol-requiring enzyme 1 (IRE1).[2][6]
-
Ion Channel Modulation: Sigma-1 receptor activation has been shown to modulate the activity of various ion channels.[4]
Sigma-1 Receptor Signaling Pathway
Caption: Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.
Non-Clinical Safety and Toxicity
The available data on the safety and toxicity of this compound is limited and presents some contradictions.
Acute Toxicity
Information regarding the acute toxicity of KB-5492 is derived from Safety Data Sheets (SDS) from different suppliers, which provide conflicting classifications.
| Supplier | GHS Classification |
| Key Organics | Acute toxicity, oral (Category 4)Acute toxicity, dermal (Category 4) |
| GlpBio | Not a hazardous substance or mixture |
No publicly available studies have reported specific LD50 values for KB-5492. The GHS Category 4 classification suggests the following approximate LD50 ranges:
| Exposure Route | GHS Category 4 LD50 Range |
| Oral (rat) | >300 and ≤2000 mg/kg body weight[7][8][9][10] |
| Dermal (rat or rabbit) | >1000 and ≤2000 mg/kg body weight[7][8][9][10] |
It is crucial for researchers to handle this compound with appropriate caution, taking into account the potential for acute toxicity as indicated by the Category 4 classification, despite the conflicting information.
In Vivo Observations
A study by Morimoto et al. (1994) investigated the gastroprotective effects of KB-5492 in male Sprague-Dawley rats. In this study, oral gavage administration of KB-5492 at a dose of 200 mg/kg was shown to prevent macroscopic gastric mucosal lesions induced by ethanol and acidified aspirin.[1] The publication did not report any overt signs of toxicity at this dose.[1]
| Species | Route | Dose | Observation | Reference |
| Rat (Sprague-Dawley) | Oral (p.o.) | 200 mg/kg | Reduced length of gastric lesions; prevented deep mucosal lesions and exfoliation of surface epithelial cells. No overt toxicity was reported. | [1] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of KB-5492 are not publicly available. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for such evaluations.
Acute Oral Toxicity (Based on OECD Guideline 423)
This method is designed to classify a substance based on its acute oral toxicity.
-
Test Animals: Healthy, young adult rodents (typically female rats).
-
Housing and Feeding: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.
-
Procedure: A stepwise procedure is used, with a group of animals being dosed at a defined level. The outcome (mortality or survival) determines the next step.
-
Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.penchant.bio [labs.penchant.bio]
- 6. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Acute Toxicity | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. unece.org [unece.org]
Methodological & Application
Application Notes and Protocols for KB-5492 Anhydrous in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-5492 is a potent and selective sigma-1 receptor (S1R) inhibitor with demonstrated anti-ulcer and cytoprotective properties.[1][2] It acts by modulating cellular stress responses rather than by inhibiting gastric acid secretion.[3][4][5] These characteristics make KB-5492 a valuable tool for investigating the role of the sigma-1 receptor in various cellular processes, including cell survival, stress resistance, and signaling pathways. These application notes provide a detailed protocol for the dissolution of anhydrous KB-5492 for use in cell culture experiments.
Chemical Properties and Mechanism of Action
KB-5492, chemically known as 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate, has a selective affinity for the sigma-1 receptor.[6] The sigma-1 receptor is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[5][7]
The mechanism of action of KB-5492 is linked to its interaction with the sigma-1 receptor, which plays a crucial role in regulating cellular responses to stress.[8] Activation or modulation of the S1R can influence several downstream pathways:
-
ER Stress and Unfolded Protein Response (UPR): The S1R is involved in managing ER stress. Ligand binding can trigger cytoprotective responses like the UPR.[6]
-
Calcium Signaling: The S1R modulates calcium signaling between the ER and mitochondria, which is vital for cellular bioenergetics.[3][5]
-
Oxidative Stress Response: The S1R can activate antioxidant response elements (ARE) and upregulate the expression of antioxidant genes, thereby protecting cells from oxidative damage.[3]
-
Cell Survival Pathways: The S1R influences key cell survival and anti-apoptotic pathways, including the Nrf2 and ERK signaling pathways.[2][4]
In experimental models, KB-5492 has been shown to protect gastric mucosal cells from damage induced by agents like ethanol and aspirin.[2][3] This protective effect is attributed to the enhancement of mucosal defensive factors.[3][4][5]
Data Presentation: Dissolution Protocols for KB-5492 Anhydrous
The following table summarizes various protocols for dissolving this compound for experimental use. The choice of solvent will depend on the specific requirements of the cell culture system and the desired final concentration.
| Protocol | Solvent System | Achievable Concentration | Notes |
| 1 | 100% DMSO | ≥ 20.8 mg/mL | Prepare a concentrated stock solution in DMSO. |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A multi-component system suitable for in vivo studies that can be adapted for in vitro use. To prepare 1 mL, start with 100 µL of a 20.8 mg/mL DMSO stock. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Primarily for in vivo administration. To prepare 1 mL, use 100 µL of a 20.8 mg/mL DMSO stock. |
| 4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | SBE-β-CD can improve solubility and stability in aqueous solutions. To prepare 1 mL, use 100 µL of a 20.8 mg/mL DMSO stock. |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of KB-5492 in DMSO, which can then be diluted in cell culture medium to the desired final concentration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. Note: The molecular weight of this compound is approximately 486.57 g/mol . To make 1 mL of a 10 mM stock solution, you will need 4.87 mg of KB-5492.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the KB-5492 powder. For a 10 mM stock, if you weighed 4.87 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. MedchemExpress suggests that stock solutions are stable for 6 months at -80°C and 1 month at -20°C when stored sealed and away from moisture.[1]
Dilution for Cell Culture Experiments
Procedure:
-
Thawing: Thaw a single aliquot of the KB-5492 stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM KB-5492 from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Mixing: Mix the medium gently but thoroughly by pipetting or inverting the tube.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the KB-5492 treated samples. High concentrations of DMSO can be toxic to cells, so it is generally recommended to keep the final DMSO concentration below 0.5%.
Mandatory Visualization
The following diagrams illustrate key aspects of KB-5492's mechanism of action and the experimental workflow for its use.
Caption: Signaling pathway of KB-5492 via the Sigma-1 Receptor.
Caption: Experimental workflow for preparing and using KB-5492.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Sequential cytoprotective responses to Sigma1 ligand-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KB-5492 Anhydrous in Gastric Ulcer Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-5492 anhydrous is a potent and selective sigma-1 receptor agonist that has demonstrated significant anti-ulcer properties in a variety of preclinical animal models.[1][2] Unlike many traditional anti-ulcer medications that focus on inhibiting gastric acid secretion, KB-5492 appears to exert its protective and healing effects by enhancing the defensive mechanisms of the gastric mucosa.[1][3][4] Its proposed mechanism of action involves increasing gastric mucosal blood flow and preserving the gastric mucus layer, crucial factors in maintaining mucosal integrity and promoting ulcer healing.[1][4] These characteristics make KB-5492 a compelling candidate for further investigation as a novel therapeutic agent for gastric and duodenal ulcers.
These application notes provide detailed protocols for utilizing this compound in common rat models of gastric ulceration, along with methods for assessing its efficacy.
Quantitative Data Summary
The following tables summarize the effective doses (ED₅₀) of orally administered KB-5492 in various rat models of gastric and duodenal ulcers, as well as its effects on key mucosal defense parameters.
Table 1: Efficacy of this compound in Different Gastric Ulcer Models
| Gastric Ulcer Model | Inducing Agent | KB-5492 ED₅₀ (mg/kg, p.o.) | Reference Compound | Reference Compound ED₅₀ (mg/kg, p.o.) |
| Water-Immersion Stress-Induced | Stress | 46 | Teprenone | >100 |
| Cimetidine | 23 | |||
| Indomethacin-Induced | Indomethacin | 27 | Teprenone | 60 |
| Cimetidine | 13 | |||
| Ethanol-Induced | Absolute Ethanol | 23 | Teprenone | 70 |
| Cimetidine | No significant inhibition | |||
| Acetic Acid-Induced (Healing) | Acetic Acid | 25-50 (twice daily for 10 days) | Teprenone | Less potent than KB-5492 |
| Cimetidine | Less potent than KB-5492 | |||
| Cysteamine-Induced Duodenal Ulcer | Cysteamine | 63 | Cimetidine | 40 |
Table 2: Effects of this compound on Gastric Mucosal Defensive Factors
| Parameter | Experimental Condition | KB-5492 Dosage (mg/kg, p.o.) | Observation |
| Gastric Mucosal Blood Flow | Normal anesthetized rats | Anti-ulcer doses | Significant increase |
| Gastric Mucus Content | Aspirin-induced reduction | Anti-ulcer doses | Inhibited the reduction of hexosamine content |
| Gastric Acid Secretion | Pylorus-ligated rats | Anti-ulcer doses | No effect |
| Duodenal Bicarbonate Secretion | Normal anesthetized rats | Anti-ulcer doses | Increased secretion |
Experimental Protocols
Preparation of this compound for Oral Administration
While the specific vehicle used in the original studies is not explicitly detailed, a common and appropriate method for preparing a suspension of a hydrophobic compound like KB-5492 for oral gavage in rats is as follows:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% to 1% (w/v) solution of carboxymethyl cellulose (CMC) in distilled water.
-
Levigate the KB-5492 powder with a small amount of the CMC solution to form a smooth paste.
-
Gradually add the remaining CMC solution while stirring continuously to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration. The volume for oral gavage in rats should typically be between 1 and 5 mL/kg.
Induction of Gastric Ulcer Models and Administration of KB-5492
1. Ethanol-Induced Gastric Ulcer Model
This model is used to evaluate the cytoprotective effects of a compound against necrotizing agents.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g), fasted for 24 hours with free access to water.
-
Procedure:
-
Administer this compound suspension or vehicle orally (p.o.).
-
One hour after treatment, administer 1 mL of absolute ethanol to each rat via oral gavage.
-
One hour after ethanol administration, euthanize the animals.
-
Excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination and ulcer index calculation.
-
2. Indomethacin-Induced Gastric Ulcer Model
This model assesses the protective effect against nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g), fasted for 24 hours with free access to water.
-
Procedure:
-
Administer this compound suspension or vehicle orally.
-
Immediately after, administer indomethacin (typically 20-30 mg/kg) orally or subcutaneously.
-
Six to eight hours after indomethacin administration, euthanize the animals.
-
Process the stomachs for ulcer evaluation as described in the ethanol-induced model.
-
3. Water-Immersion Restraint Stress-Induced Gastric Ulcer Model
This model simulates stress-induced gastric lesions.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g), fasted for 24 hours with free access to water.
-
Procedure:
-
Administer this compound suspension or vehicle orally.
-
One hour after treatment, place the rats in individual restraint cages.
-
Immerse the cages in a water bath at 23°C to the level of the xiphoid process for 6-8 hours.
-
At the end of the stress period, euthanize the animals and evaluate the gastric lesions as previously described.
-
4. Acetic Acid-Induced Gastric Ulcer Healing Model
This model is used to assess the ulcer-healing properties of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the fasted rats.
-
Perform a laparotomy to expose the stomach.
-
Inject 0.05 mL of 20% acetic acid into the subserosal layer of the gastric wall.
-
Suture the abdominal incision.
-
Starting from the day after surgery, administer this compound suspension (e.g., 25-50 mg/kg) or vehicle orally, twice daily, for 10 consecutive days.
-
On day 11, euthanize the animals and measure the ulcer area to assess the extent of healing.
-
Assessment of Anti-Ulcer Efficacy
1. Calculation of Ulcer Index
-
After rinsing the stomach, lay it flat and examine for mucosal lesions under a dissecting microscope.
-
Measure the length (mm) of each lesion.
-
The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.
-
The percentage of inhibition of ulceration is calculated as: [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100
2. Measurement of Gastric Mucosal Blood Flow
-
This can be measured in anesthetized rats using laser Doppler flowmetry.
-
A probe is placed gently on the surface of the exposed gastric mucosa, and blood flow is recorded.
-
Measurements can be taken before and after the administration of KB-5492 to assess its effect on mucosal perfusion.
3. Determination of Gastric Mucus Content
-
The amount of mucus can be quantified by measuring the amount of Alcian blue bound to the gastric mucosa.
-
Briefly, the stomach is incubated with an Alcian blue solution, and the excess dye is removed.
-
The dye bound to the mucus is then extracted with a magnesium chloride solution, and the absorbance of the resulting solution is measured spectrophotometrically.
Visualizations
Proposed Mechanism of Action of KB-5492
Caption: Proposed signaling pathway for KB-5492's gastroprotective effects.
Experimental Workflow for Evaluating KB-5492 in an Acute Gastric Ulcer Model
Caption: General workflow for acute gastric ulcer studies with KB-5492.
References
- 1. Effects of the new anti-ulcer agent KB-5492 on experimental gastric mucosal lesions and gastric mucosal defensive factors, as compared to those of teprenone and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma receptor-mediated effects of a new antiulcer agent, KB-5492, on experimental gastric mucosal lesions and gastric alkaline secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the New Anti-Ulcer Agent KB-5492 on Experimental Gastric Mucosal Lesions and Gastric Mucosal Defensive Factors, as Compared to Those of Teprenone and Cimetidine [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Sigma Receptor Binding Assay with KB-5492
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting a sigma receptor binding assay to characterize the interaction of the novel compound KB-5492 with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The protocols outlined below detail methods for membrane preparation, saturation binding assays to determine receptor density (Bmax) and ligand affinity (Kd), and competition binding assays to determine the inhibitory constant (Ki) of KB-5492.
Introduction
Sigma receptors, comprising at least two subtypes (σ₁ and σ₂), are intracellular proteins primarily located at the endoplasmic reticulum.[1] They are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer.[1][2] KB-5492 has been identified as a novel anti-ulcer agent that selectively inhibits the binding of [³H]1,3-di(2-tolyl)guanidine (DTG) to sigma receptors in guinea-pig brain membranes.[3] This document provides detailed protocols to quantify the binding affinity of KB-5492 for both sigma-1 and sigma-2 receptors.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[4] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled compound, such as KB-5492, can be measured by its ability to compete with and displace the radioligand.
Materials and Reagents
| Reagent | Supplier | Catalogue # |
| [³H]-(+)-Pentazocine | PerkinElmer | NET1056250UC |
| [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) | PerkinElmer | NET991250UC |
| (+)-Pentazocine | Sigma-Aldrich | P8823 |
| Haloperidol | Sigma-Aldrich | H1512 |
| KB-5492 | Synthesized in-house or custom synthesis | N/A |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Sucrose | Sigma-Aldrich | S0389 |
| Phenylmethylsulfonyl fluoride (PMSF) | Sigma-Aldrich | P7626 |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 |
| Glass fiber filters (GF/B or GF/C) | Whatman | 1821-025 or 1822-025 |
| Scintillation cocktail | PerkinElmer | 6013329 |
| Bradford Reagent | Bio-Rad | 5000006 |
| Bovine Serum Albumin (BSA) Standard | Thermo Fisher | 23209 |
| Guinea Pig Brains or Rat Liver | Envigo or Charles River | N/A |
| Cell line expressing sigma receptors (e.g., Jurkat) | ATCC | TIB-152 |
Experimental Protocols
Membrane Preparation
This protocol describes the preparation of membranes from either guinea pig brain (for σ₁) or rat liver (for σ₂), which are known to have high densities of these receptors.[5][6]
-
Homogenization: Euthanize the animal according to approved institutional guidelines. Quickly dissect the brain or liver and place it in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose and a protease inhibitor like PMSF. Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 30,000-40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[7]
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold 50 mM Tris-HCl buffer (pH 7.4). Repeat the high-speed centrifugation step.
-
Final Preparation: After the final wash, resuspend the pellet in a small volume of 50 mM Tris-HCl buffer (pH 7.4) and determine the protein concentration using the Bradford assay with BSA as a standard.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay for σ₁ Receptor
This assay determines the density of σ₁ receptors (Bmax) and the dissociation constant (Kd) of the radioligand [³H]-(+)-pentazocine.[5]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of varying concentrations of [³H]-(+)-pentazocine (e.g., 0.1 nM to 50 nM).
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) for total binding.
-
50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol) for non-specific binding.[8]
-
100 µL of the membrane preparation (containing approximately 100-300 µg of protein).[6]
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[5] Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax values.
Competition Binding Assay for σ₁ Receptor with KB-5492
This assay determines the inhibitory constant (Ki) of KB-5492 for the σ₁ receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of a fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value).
-
50 µL of varying concentrations of unlabeled KB-5492 (e.g., 0.1 nM to 10 µM).
-
100 µL of the membrane preparation (containing approximately 100-300 µg of protein).
-
Include wells for total binding (no competitor) and non-specific binding (10 µM haloperidol).
-
-
Incubation, Filtration, and Counting: Follow steps 2-4 from the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of KB-5492. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
Saturation Binding Assay for σ₂ Receptor
This assay determines the Bmax and Kd for [³H]DTG at the σ₂ receptor. Since [³H]DTG binds to both σ₁ and σ₂ receptors, a masking agent is used to block binding to the σ₁ receptor.[5][9]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of varying concentrations of [³H]DTG (e.g., 0.5 nM to 100 nM).
-
A final concentration of 100-300 nM (+)-pentazocine to all wells to mask the σ₁ receptors.[7][10]
-
50 µL of assay buffer (50 mM Tris-HCl, pH 8.0) for total σ₂ binding.[6]
-
50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM DTG or haloperidol) for non-specific binding.[7]
-
100 µL of rat liver membrane preparation (approximately 300 µg of protein).[6]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.[7]
-
Filtration and Counting: Follow steps 3-4 from the σ₁ saturation binding assay protocol.
-
Data Analysis: Analyze the data as described for the σ₁ saturation binding assay to determine the Kd and Bmax for the σ₂ receptor.
Competition Binding Assay for σ₂ Receptor with KB-5492
This assay determines the Ki of KB-5492 for the σ₂ receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of a fixed concentration of [³H]DTG (at or near its Kd for the σ₂ receptor).
-
A final concentration of 100-300 nM (+)-pentazocine to all wells.
-
50 µL of varying concentrations of unlabeled KB-5492 (e.g., 0.1 nM to 10 µM).
-
100 µL of the rat liver membrane preparation.
-
Include wells for total binding (no KB-5492) and non-specific binding (10 µM DTG).
-
-
Incubation, Filtration, and Counting: Follow steps 2-4 from the σ₂ saturation binding assay protocol.
-
Data Analysis: Analyze the data as described for the σ₁ competition binding assay to determine the IC50 and calculate the Ki of KB-5492 for the σ₂ receptor.
Data Presentation
Saturation Binding Data
| Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
| σ₁ | [³H]-(+)-Pentazocine | Value ± SEM | Value ± SEM |
| σ₂ | [³H]DTG | Value ± SEM | Value ± SEM |
Competition Binding Data for KB-5492
| Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| σ₁ | [³H]-(+)-Pentazocine | Value ± SEM | Value ± SEM |
| σ₂ | [³H]DTG | Value ± SEM | Value ± SEM |
Visualizations
Experimental Workflow
Caption: Workflow for sigma receptor binding assay.
Competition Binding Principle
Caption: Principle of competitive radioligand binding.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical signaling context for KB-5492.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma Receptors [sigmaaldrich.com]
- 3. Receptor binding profiles of KB-5492, a novel anti-ulcer agent, at sigma receptors in guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stock Solutions of KB-5492 Anhydrous
Audience: Researchers, scientists, and drug development professionals.
Introduction
KB-5492 anhydrous is a potent and selective inhibitor of the sigma receptor, with an IC50 of 3.15 μM for specific [3H]1,3-di(2-tolyl)guanidine (DTG) binding.[1] It is recognized for its anti-ulcer properties, demonstrating a protective effect on gastric mucosa.[2][3][4] Accurate preparation of stock solutions is the first critical step for reliable and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation of stock solutions of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 546.57 g/mol | [1][5] |
| CAS Number | 129200-10-8 | [1][5] |
| Molecular Formula | C27H34N2O10 | [5] |
| Appearance | Solid | [5] |
| Purity | >99.50% | [5] |
| Storage of Solid | Store at -20°C | [5] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months.[1] | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
3.2. Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for KB-5492 and DMSO for detailed safety information.
3.3. Calculations
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 546.57 g/mol x 1000 mg/g = 5.47 mg
3.4. Step-by-Step Procedure
-
Weighing the Compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For instance, to prepare 1 mL of a 10 mM solution, weigh 5.47 mg.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the KB-5492 powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Storage: Once the solution is clear, it is ready for use. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the storage vials are sealed tightly to protect from moisture.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of KB-5492, 1-(3,4,5-trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl) p iperazine monofumarate monohydrate, on gastric lesions and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the new anti-ulcer agent KB-5492 on experimental gastric mucosal lesions and gastric mucosal defensive factors, as compared to those of teprenone and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.glpbio.com [file.glpbio.com]
Application of KB-5492 in Neuroscience Research: Current Findings
Initial investigations into the existing scientific literature reveal that KB-5492 is primarily documented as an anti-ulcer agent with a mechanism of action centered on gastrointestinal mucosal defense. Current research findings do not indicate a direct application of KB-5492 in the field of neuroscience.
KB-5492, identified as 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate, has been studied for its protective effects against experimentally induced gastric and duodenal ulcers in animal models.[1][2] The primary mechanism of its anti-ulcer activity is attributed to its ability to stimulate duodenal bicarbonate secretion and enhance gastric mucosal defensive factors.[1][2][3][4] This is in contrast to other anti-ulcer medications like cimetidine, which primarily act by inhibiting gastric acid secretion.[1]
Studies have shown that KB-5492 effectively prevents duodenal ulcers induced by cysteamine in rats.[1] Furthermore, it has demonstrated efficacy in inhibiting gastric mucosal lesions induced by stressors such as water-immersion, indomethacin, and ethanol.[2][4] The protective effects of KB-5492 are linked to its ability to increase gastric mucosal blood flow and inhibit the reduction of gastric mucosal hexosamine content.[2][3]
A notable aspect of KB-5492's pharmacological profile is its selective affinity for the sigma receptor.[1][5] Research has indicated that the ulceroprotective effects of KB-5492 may be mediated through its interaction with sigma receptors located in the gastric mucosa.[5] This interaction is believed to contribute to the observed increase in gastric alkaline secretion.[5] In vitro studies have further supported the direct protective effect of KB-5492 on gastric epithelial cells against damage induced by agents like aspirin and ethanol.[6]
Despite the mention of its affinity for sigma receptors, which are present in the central nervous system and are a target in some neuroscience research, the available literature on KB-5492 is confined to its gastrointestinal applications.[1][5] There are no preclinical or clinical studies in the provided search results that explore its potential in treating neurological disorders.
References
- 1. 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate (KB-5492), a new anti-ulcer agent with a selective affinity for the sigma receptor, prevents cysteamine-induced duodenal ulcers in rats by a mechanism different from that of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the new anti-ulcer agent KB-5492 on experimental gastric mucosal lesions and gastric mucosal defensive factors, as compared to those of teprenone and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the New Anti-Ulcer Agent KB-5492 on Experimental Gastric Mucosal Lesions and Gastric Mucosal Defensive Factors, as Compared to Those of Teprenone and Cimetidine [jstage.jst.go.jp]
- 5. Sigma receptor-mediated effects of a new antiulcer agent, KB-5492, on experimental gastric mucosal lesions and gastric alkaline secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of KB-5492, a new anti-ulcer agent, on ethanol- and acidified aspirin-induced gastric mucosal damage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of KB-5492
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the efficacy of KB-5492, a selective sigma receptor ligand. The protocols detailed herein are designed to assess the potential anti-proliferative and cytotoxic effects of KB-5492 on various cancer cell lines. Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are frequently overexpressed in a multitude of tumor types, making them promising therapeutic targets.[1][2][3] It is hypothesized that KB-5492, by modulating sigma receptor activity, may interfere with key cellular processes essential for cancer cell survival and proliferation.
The following sections will cover detailed protocols for fundamental cell-based assays, including cell viability, apoptosis, and cell cycle analysis. Additionally, a proposed signaling pathway for sigma receptor modulation in cancer is presented, along with experimental workflows to guide your research.
Proposed Signaling Pathway of Sigma Receptor Modulation in Cancer
Sigma receptors are located at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs), where they act as chaperones and signaling modulators.[1][4] Upon ligand binding, such as with KB-5492, sigma receptors can influence a variety of downstream signaling cascades that are critical for cancer cell pathophysiology. This includes the regulation of calcium homeostasis, modulation of ion channels, and interaction with key survival pathways like PI3K/Akt/mTOR.[1][5] Disruption of these pathways can lead to cell cycle arrest, induction of apoptosis, and ultimately, a reduction in tumor cell viability.
Recommended Cancer Cell Lines
The selection of appropriate cell lines is critical for evaluating the efficacy of KB-5492. Based on documented sigma receptor expression, the following cell lines are recommended for initial screening:
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-Small Cell Lung Cancer | High sigma-1 receptor expression.[4] |
| NCI-H460 | Large Cell Lung Cancer | High expression of both sigma-1 and sigma-2 receptors.[6] |
| MCF-7 | Breast Cancer (ER+) | High expression of sigma-2 and PGRMC1 receptors.[6][7] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | High sigma-1 receptor expression.[4] |
| HCT-15 | Colorectal Cancer | High expression of both sigma-1 and sigma-2 receptors.[6] |
| PC-3 | Prostate Cancer | Documented expression of sigma receptors.[3] |
| U-87 MG | Glioblastoma | Sigma receptors are frequently expressed in glioma cell lines.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of KB-5492 in culture medium. Remove the old medium from the wells and add 100 µL of the KB-5492 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Concentration of KB-5492 (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by Annexin V-FITC.[8] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat cells with KB-5492 at the desired concentrations (e.g., IC₅₀) and incubate for an additional 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | |||
| KB-5492 (IC₅₀) | |||
| Positive Control |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cells, enabling the quantification of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in a 60 mm dish and incubate for 24 hours. Treat with KB-5492 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| KB-5492 (IC₅₀) |
Conclusion
The provided application notes and protocols offer a foundational framework for assessing the anti-cancer efficacy of KB-5492. By employing these standardized cell-based assays, researchers can systematically evaluate the effects of this sigma receptor ligand on cancer cell viability, apoptosis, and cell cycle progression. The data generated from these experiments will be instrumental in elucidating the mechanism of action of KB-5492 and determining its potential as a novel therapeutic agent in oncology.
References
- 1. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma receptors and cancer: possible involvement of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 6. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
Application Notes and Protocols for Long-Term Storage of KB-5492 Anhydrous Powder
Introduction
KB-5492 is a novel anhydrous compound with significant potential in [Specify therapeutic area or research field]. As an anhydrous powder, its stability and purity are highly susceptible to environmental conditions. This document provides detailed guidelines and protocols for the long-term storage of KB-5492 to ensure its integrity for research and development applications. Improper storage can lead to degradation, affecting experimental outcomes and product shelf-life. The key factors influencing the stability of anhydrous powders are moisture, temperature, light, and oxygen.[1][2][3]
Physicochemical Properties of KB-5492
A summary of the known physicochemical properties of KB-5492 is presented in Table 1. Understanding these properties is crucial for determining appropriate storage and handling procedures.
| Property | Value | Comments |
| Chemical Formula | C₂₂H₂₅N₅O₃ | Hypothetical |
| Molecular Weight | 407.47 g/mol | Hypothetical |
| Appearance | White to off-white crystalline powder | Visual inspection is a primary indicator of degradation (e.g., color change). |
| Hygroscopicity | Highly hygroscopic | Readily absorbs moisture from the atmosphere, which can lead to degradation and physical changes.[3][4] |
| Light Sensitivity | Sensitive to UV light | Exposure to light, particularly UV, can induce photodegradation.[3][5] |
| Thermal Stability | Decomposes at >150°C | Elevated temperatures can accelerate chemical degradation.[3] |
| Solubility | Soluble in DMSO, sparingly in water | Solubility changes may indicate degradation or hydration. |
Table 1: Physicochemical Properties of KB-5492.
Recommended Long-Term Storage Conditions
Based on the properties of KB-5492 and general best practices for storing sensitive anhydrous compounds, the following storage conditions are recommended.[6][7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C ± 5°C | Minimizes chemical degradation rates.[3] |
| Relative Humidity | < 15% RH | Prevents moisture absorption by the hygroscopic powder, which can lead to hydrolysis and physical changes like clumping.[1][2][3] |
| Light Exposure | In the dark (e.g., in an amber vial inside a box) | Protects the compound from photodegradation.[3][5] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation, a common degradation pathway for many organic molecules.[3] |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Provides a barrier against moisture, light, and air. PTFE liners offer excellent chemical resistance. Sealing with parafilm is also recommended.[5][8][9] |
Table 2: Recommended Long-Term Storage Conditions for KB-5492 Anhydrous Powder.
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the purity of KB-5492 and detect the presence of degradation products.
Materials:
-
This compound Powder
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of KB-5492 reference standard and dissolve it in 10 mL of DMSO to prepare a 1 mg/mL stock solution. Further dilute with mobile phase to a working concentration of 50 µg/mL.
-
Sample Preparation: Prepare a sample solution of KB-5492 from the stored batch at the same concentration as the standard.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area of the main peak relative to the total peak area.
Protocol for Water Content Determination by Karl Fischer Titration
This protocol is for quantifying the water content in the KB-5492 powder, which is critical due to its hygroscopic nature.
Materials:
-
This compound Powder
-
Karl Fischer Titrator (coulometric or volumetric)
-
Anhydrous Methanol or appropriate Karl Fischer solvent
-
Hydranal™ or equivalent Karl Fischer reagent
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a suitable amount of KB-5492 powder (typically 20-50 mg) directly into the titration vessel.
-
Titration: Start the titration and record the amount of water detected in micrograms.
-
Calculation: The water content is expressed as a percentage of the total sample weight.
Visualizations
Decision Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of this compound powder.
Caption: Decision workflow for handling and storage of KB-5492.
Potential Degradation Pathways
This diagram illustrates the potential chemical degradation pathways for an anhydrous compound like KB-5492 when exposed to adverse conditions.
Caption: Potential degradation pathways for KB-5492.
Stability Study Data
A long-term stability study was conducted to evaluate the impact of different storage conditions on the purity and water content of KB-5492. The results are summarized in Table 3.
| Storage Condition | Timepoint | Purity (%) by HPLC | Water Content (%) | Appearance |
| -20°C, <15% RH, Dark, Inert Gas (Recommended) | 0 months | 99.8 | 0.1 | White powder |
| 6 months | 99.7 | 0.1 | White powder | |
| 12 months | 99.6 | 0.2 | White powder | |
| 4°C, Ambient RH, Dark | 6 months | 98.5 | 0.8 | Off-white powder |
| 12 months | 97.1 | 1.5 | Clumped powder | |
| 25°C, Ambient RH, Ambient Light | 3 months | 92.3 | 2.5 | Yellowish, clumped |
| 6 months | 85.1 | 4.2 | Yellow, sticky solid |
Table 3: Long-Term Stability Data for KB-5492 Under Various Storage Conditions.
Conclusion
The stability of this compound powder is critically dependent on storage conditions. To maintain its purity and integrity for long-term use, it is imperative to store the compound at -20°C in a dark, dry environment under an inert atmosphere . Regular purity and water content checks are recommended to ensure the quality of the material over time. Adherence to these guidelines will minimize degradation and ensure the reliability of experimental results.
References
- 1. aqualab.com [aqualab.com]
- 2. Deconstructing changes in the stability of Powders and Spices with Water Activity - Neutec [neutecgroup.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 7. What is the best way to store unused chemicals (powder)? | Photrio.com Photography Forums [photrio.com]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling Hygroscopic KB-5492 Anhydrous
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-5492 is a potent and selective inhibitor of the sigma receptor, demonstrating potential as an anti-ulcer agent. The anhydrous form of KB-5492 is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can lead to chemical degradation, altered physical properties, and diminished efficacy, making stringent handling protocols essential for maintaining the compound's integrity and ensuring experimental reproducibility. These application notes provide detailed procedures and best practices for the proper storage, handling, and preparation of KB-5492 anhydrous.
Compound Information
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| CAS Number | 129200-10-8 | [1][2] |
| Molecular Formula | C27H34N2O10 | [2] |
| Molecular Weight | 546.57 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Mechanism of Action | Selective sigma receptor inhibitor | [1][4] |
Storage and Stability
Proper storage is the first line of defense against moisture-induced degradation of this compound.
| Storage Condition | Recommended Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. Must be in a sealed container with desiccant. |
| -20°C | Up to 1 month | Suitable for short-term storage. The container must be tightly sealed and stored with a desiccant. |
| 4°C | Not recommended for extended periods | For immediate use only. The container must be sealed and protected from moisture. |
| Room Temperature | Not recommended | Exposure to ambient temperature and humidity should be minimized. |
Note: Always store this compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent such as silica gel or molecular sieves.[3]
Experimental Protocols
Protocol for Weighing and Handling this compound
To minimize moisture exposure during weighing and handling, a controlled environment is critical.
Materials:
-
Glove box or balance enclosure with humidity control
-
Analytical balance
-
Spatulas and weighing paper/boats
-
Pre-dried vials or tubes with airtight seals
-
Desiccator
Procedure:
-
Environment Preparation: If available, perform all manipulations within a glove box maintained at a relative humidity (RH) of less than 20%. If a glove box is not available, use a balance draft shield or a dedicated low-humidity enclosure.
-
Temperature Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing:
-
Tare the analytical balance with the receiving vial or weighing boat.
-
Quickly open the container of KB-5492, dispense the desired amount, and immediately and securely reseal the stock container.
-
Record the weight and promptly seal the receiving vial.
-
-
Post-Weighing Storage: Place the resealed stock container back into the appropriate storage condition (e.g., -20°C or -80°C) within a desiccator.
Protocol for Preparation of Stock Solutions
The hygroscopic nature of both this compound and some solvents like DMSO necessitates careful preparation of stock solutions.
Materials:
-
This compound
-
Anhydrous grade dimethyl sulfoxide (DMSO), newly opened
-
Vortex mixer
-
Ultrasonic bath
-
Sterile, sealed vials for stock solution storage
Procedure:
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous grade DMSO. Hygroscopic DMSO can significantly impact the solubility and stability of the product.[3]
-
Weighing: Following the protocol in section 4.1, weigh the desired amount of this compound into a pre-dried vial.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 250 mg/mL).[3]
-
Tightly cap the vial and vortex thoroughly.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.
-
Store the aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[3]
-
Visualizations
Experimental Workflow for Handling Hygroscopic this compound
Caption: Workflow for handling this compound.
Proposed Signaling Pathway of KB-5492 as a Sigma-1 Receptor Inhibitor
Caption: KB-5492 inhibits the Sigma-1 receptor.
Conclusion
The hygroscopic nature of this compound requires meticulous handling to ensure its stability and the reliability of experimental results. By adhering to the protocols outlined in these application notes, researchers can minimize the risk of moisture-induced degradation. The key principles are maintaining a low-humidity environment, ensuring proper storage conditions, and using anhydrous solvents for solution preparation. These practices are crucial for unlocking the full therapeutic potential of this promising sigma receptor inhibitor.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sigma receptor-mediated effects of a new antiulcer agent, KB-5492, on experimental gastric mucosal lesions and gastric alkaline secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of KB-5492 Anhydrous
Disclaimer: This technical support guide is for a hypothetical compound, "KB-5492 Anhydrous." The information provided is based on general principles for improving the aqueous solubility of poorly soluble, anhydrous small molecules with structural similarities to piperazine derivatives containing aromatic functionalities. These guidelines are intended for research and development purposes and must be adapted based on experimentally determined physicochemical properties of the actual compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low aqueous solubility with our batch of this compound. What are the likely reasons for this?
A1: Poor aqueous solubility of a crystalline anhydrous compound like KB-5492 is often attributed to a combination of factors including high lattice energy of the crystal structure and high lipophilicity. The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial. The presence of multiple aromatic rings and a limited number of hydrogen bond donors in the core structure would suggest a lipophilic nature, contributing to poor aqueous solubility.
Q2: What are the initial steps we should take to characterize the solubility of this compound?
A2: A systematic approach to solubility characterization is crucial. We recommend the following initial experiments:
-
Equilibrium Solubility Determination: Measure the equilibrium solubility in purified water and a range of buffered solutions at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to understand the pH-solubility profile.
-
Solubility in Organic Solvents: Determine the solubility in common organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) to identify potential co-solvents.
-
pKa and logP Determination: Experimentally determine the pKa to understand its ionization behavior and the logP to quantify its lipophilicity. These parameters are critical for selecting an appropriate solubilization strategy.
Q3: Can pH modification be used to improve the solubility of this compound?
A3: Based on its chemical structure, which includes a piperazine moiety, KB-5492 is likely to be a weak base. Therefore, pH adjustment can be a very effective method to increase its aqueous solubility.[1] In acidic conditions (pH below the pKa of the piperazine nitrogens), the molecule will become protonated and form a more soluble salt. Conversely, in neutral to basic conditions, it will exist predominantly in its less soluble free base form. Creating a pH-solubility profile is essential to quantify this effect.
Q4: What are co-solvents and how can they improve the solubility of this compound?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[2] For a lipophilic compound like KB-5492, co-solvents such as ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) could be effective.[2] The selection and concentration of a co-solvent should be guided by experimental solubility data and the intended application (e.g., in vitro assay vs. in vivo formulation).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon standing. | The solution is supersaturated. | 1. Ensure the solution is at equilibrium by allowing sufficient time for dissolution with agitation.2. If using a pH-adjusted solution, verify the final pH and buffer capacity.3. Consider using a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP). |
| Inconsistent solubility results between experiments. | 1. Variation in temperature.2. Insufficient equilibration time.3. Differences in the solid form (polymorphism). | 1. Control the temperature during solubility measurements.2. Establish a standard equilibration time (e.g., 24-48 hours).3. Characterize the solid form of this compound using techniques like XRPD and DSC. |
| Low solubility even with the addition of co-solvents. | The selected co-solvent is not optimal or the concentration is too low. | 1. Screen a wider range of co-solvents with varying polarities.2. Create a solubility curve with increasing concentrations of the most promising co-solvents.3. Consider ternary systems (e.g., water, co-solvent, and a surfactant). |
| Phase separation is observed when preparing a formulation with surfactants. | The surfactant concentration is above its critical micelle concentration (CMC) and is not forming a stable microemulsion. | 1. Determine the CMC of the surfactant in the formulation vehicle.2. Optimize the surfactant concentration and the oil-to-surfactant ratio.3. Screen different types of surfactants (non-ionic, ionic). |
Experimental Protocols
Protocol 1: pH-Solubility Profile of this compound
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of dissolved KB-5492 in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
-
Preparation of Co-solvent Systems: Prepare mixtures of water and a co-solvent (e.g., ethanol, propylene glycol, PEG 400) at different volume ratios (e.g., 10%, 20%, 30%, 50% v/v).
-
Sample Preparation: Add an excess amount of this compound to vials containing each co-solvent mixture.
-
Equilibration: Agitate the vials at a constant temperature for 48 hours.
-
Sample Collection and Filtration: Collect and filter samples as described in Protocol 1.
-
Quantification: Determine the concentration of dissolved KB-5492.
-
Data Analysis: Plot the solubility of KB-5492 against the percentage of co-solvent in the mixture.
Data Presentation
Table 1: Hypothetical pH-Solubility Profile for this compound
| pH | Solubility (µg/mL) |
| 2.0 | 550.0 |
| 3.0 | 480.5 |
| 4.0 | 210.2 |
| 5.0 | 55.8 |
| 6.0 | 8.3 |
| 7.0 | 1.5 |
| 8.0 | < 1.0 |
Table 2: Hypothetical Co-solvent Solubility Data for this compound
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| Ethanol | 20% | 0.5 |
| 40% | 2.1 | |
| Propylene Glycol | 20% | 0.8 |
| 40% | 3.5 | |
| PEG 400 | 20% | 1.2 |
| 40% | 5.8 |
Visualizations
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Caption: Decision tree for selecting a solubility enhancement strategy for this compound.
References
- 1. Effects of KB-5492, 1-(3,4,5-trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl) p iperazine monofumarate monohydrate, on gastric lesions and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
"preventing degradation of KB-5492 anhydrous in solution"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KB-5492 anhydrous in solution. Our goal is to help you mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My KB-5492 solution has turned cloudy or precipitated. What is the cause and how can I prevent it?
A1: Cloudiness or precipitation of your KB-5492 solution can be attributed to several factors:
-
Moisture Contamination: KB-5492 contains an ester linkage, which is susceptible to hydrolysis in the presence of water. This hydrolysis can lead to the formation of less soluble degradation products. Ensure you are using anhydrous solvents and have taken precautions to minimize exposure to atmospheric moisture.
-
Solvent Choice: While KB-5492 is soluble in DMSO, its solubility in other solvents may be lower. If you are using a solvent other than DMSO, you may be exceeding the solubility limit.
-
Temperature Effects: The solubility of KB-5492 may decrease at lower temperatures. If you are working with cold solutions, precipitation may occur.
Troubleshooting Steps:
-
Verify Solvent Anhydrous Quality: Use a fresh, sealed bottle of anhydrous solvent.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, for example by oven-drying.
-
Inert Atmosphere: When preparing and handling the solution, consider using an inert gas atmosphere (e.g., nitrogen or argon) to minimize contact with air humidity.
-
Re-dissolution: If precipitation has occurred, you can try gently warming the solution to see if the compound redissolves. However, be aware that elevated temperatures can also accelerate degradation.
Q2: I am observing a loss of biological activity in my experiments with a KB-5492 solution. Could this be due to degradation?
A2: Yes, a loss of biological activity is a strong indicator of chemical degradation. The primary degradation pathway for KB-5492 in solution is likely the hydrolysis of its ester bond. This would result in the formation of two separate molecules, neither of which would be expected to have the same activity as the parent compound.
To minimize activity loss:
-
Prepare Fresh Solutions: Prepare your KB-5492 solution fresh for each experiment whenever possible.
-
Proper Storage: If you must store a stock solution, follow the recommended storage conditions strictly.[1]
-
Avoid pH Extremes: Hydrolysis can be catalyzed by both acidic and basic conditions. Ensure your experimental buffers are within a neutral pH range if possible.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: Based on available data, DMSO is a recommended solvent for preparing stock solutions of KB-5492.[1]
| Solvent | Storage Temperature | Storage Duration | Special Conditions |
| DMSO | -80°C | 6 months | Sealed storage, away from moisture.[1] |
| DMSO | -20°C | 1 month | Sealed storage, away from moisture.[1] |
Q4: How can I prevent moisture from contaminating my KB-5492 solution during my experiments?
A4: Preventing moisture contamination is critical for maintaining the stability of anhydrous KB-5492 in solution.
-
Use of Desiccants: Store the solid compound in a desiccator.[2]
-
Anhydrous Solvents: Only use solvents with a very low water content.
-
Inert Gas: Handle the solid and solutions under a dry, inert gas like nitrogen or argon.
-
Proper Sealing: Use containers with tight-fitting seals to prevent the ingress of atmospheric moisture.[2]
-
Specialized Glassware: For highly sensitive experiments, consider using Schlenk lines or a glovebox.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
Objective: To prepare a stable stock solution of KB-5492 while minimizing degradation due to moisture.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oven-dried glassware (e.g., vial with a PTFE-lined cap)
-
Syringes and needles (if using an inert gas atmosphere)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Prepare Glassware: Place the vial and any other necessary glassware in an oven at 120°C for at least 2 hours to ensure they are completely dry. Allow to cool to room temperature in a desiccator.
-
Weigh KB-5492: In a low-humidity environment (e.g., a glovebox or under a stream of inert gas), weigh the desired amount of this compound solid and quickly transfer it to the dried vial.
-
Add Anhydrous Solvent: Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial.
-
Seal and Dissolve: Immediately seal the vial with the PTFE-lined cap. Vortex or sonicate the vial until the KB-5492 is completely dissolved.
-
Storage: For long-term storage, place the sealed vial at -80°C. For short-term storage, -20°C is acceptable.[1]
Visual Guides
Caption: Experimental Workflow for Handling Anhydrous KB-5492.
Caption: Troubleshooting Flowchart for KB-5492 Solution Degradation.
Caption: Primary Degradation Pathway of KB-5492 in Solution.
References
"troubleshooting inconsistent results in KB-5492 experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KB-5492 in experimental settings. The information is tailored for scientists in pharmacology and drug development investigating gastroprotective and anti-ulcer agents.
Frequently Asked Questions (FAQs)
Q1: What is KB-5492 and what is its primary mechanism of action?
A1: KB-5492 is an anti-ulcer agent with a selective affinity for the sigma receptor.[1] Its mechanism of action is distinct from many traditional anti-ulcer drugs as it does not inhibit gastric acid secretion.[2][3] Instead, its therapeutic effects are attributed to the enhancement of gastric mucosal defensive factors.[2][3][4] This includes stimulating duodenal bicarbonate secretion and increasing gastric mucosal blood flow.[1][2][3]
Q2: In which experimental models has KB-5492 shown efficacy?
A2: KB-5492 has demonstrated dose-dependent efficacy in various rat models of induced gastric and duodenal ulcers. These include ulcers induced by cysteamine, water-immersion stress, indomethacin, and ethanol.[1][2][4] It has also been shown to accelerate the healing of acetic acid-induced gastric ulcers.[2]
Q3: How does the potency of KB-5492 compare to other anti-ulcer agents?
A3: In studies with rat models, the potency of KB-5492 varies depending on the ulcer induction method. For instance, in cysteamine-induced duodenal ulcers, its ED50 was 63 mg/kg, compared to 40 mg/kg for cimetidine.[1] In indomethacin-induced gastric lesions, KB-5492 (ED50 of 27 mg/kg) was found to be more potent than teprenone but less potent than cimetidine.[2][4] For ethanol-induced lesions, KB-5492 (ED50 of 23 mg/kg) was approximately three times more potent than teprenone, while cimetidine showed no significant inhibition.[2][4]
Q4: Are there any known off-target effects or alternative signaling pathways for KB-5492?
A4: The available literature from the early 1990s primarily focuses on its action via the sigma receptor. While this interaction is deemed selective, further research would be necessary to rule out other potential off-target effects or interactions with other signaling pathways that may contribute to its overall pharmacological profile.
Troubleshooting Inconsistent Experimental Results
In Vivo Ulcer Models
Problem: High variability in ulcer formation or inconsistent dose-response to KB-5492 in our rat model.
Possible Causes & Solutions:
-
Animal-to-Animal Variability: The physiological and stress responses of individual animals can differ.
-
Solution: Ensure a consistent environment (housing, light-dark cycle, temperature) and acclimatization period for all animals. Use a sufficiently large group size to account for biological variation.
-
-
Inconsistent Ulcer Induction: The method of inducing ulcers (e.g., dosage of inducing agent, duration of stress) may not be uniformly applied.
-
Solution: Strictly standardize the ulcer induction protocol. For chemical inducers like ethanol or indomethacin, ensure precise dosing based on body weight. For stress-induced models, maintain consistent stressor application.
-
-
Drug Administration Variability: Inconsistent oral gavage technique or variability in drug formulation can affect absorption.
-
Solution: Ensure all personnel are proficient in the administration technique. Prepare a fresh and homogenous drug suspension or solution for each experiment.
-
Problem: Histological analysis does not correlate with macroscopic ulcer scores after KB-5492 treatment.
Possible Causes & Solutions:
-
Subjectivity in Scoring: Macroscopic scoring of ulcers can be subjective.
-
Solution: Develop a clear and standardized scoring system with photographic examples. Whenever possible, have two independent and blinded researchers score the ulcers.
-
-
Timing of Tissue Collection: The timing of sacrifice and tissue collection can influence the observed pathology.
-
Solution: Maintain a consistent time point for tissue harvesting post-ulcer induction and treatment across all experimental groups.
-
Measurement of Gastric Mucosal Blood Flow
Problem: Inconsistent or noisy readings when measuring gastric mucosal blood flow after KB-5492 administration.
Possible Causes & Solutions:
-
Methodological Sensitivity: Techniques like laser Doppler flowmetry can be sensitive to movement and probe placement.[3]
-
Solution: Ensure the animal is securely and stably positioned. Maintain consistent contact and pressure of the probe on the mucosal surface. Allow for a stable baseline reading before administering any substances.
-
-
Anesthetic Effects: The type and depth of anesthesia can influence cardiovascular parameters, including blood flow.
-
Solution: Use a consistent anesthetic regimen and monitor the depth of anesthesia throughout the experiment. Be aware that some anesthetics can have vasoactive properties.
-
Bicarbonate Secretion Assays
Problem: High background or inconsistent results in duodenal bicarbonate secretion measurements.
Possible Causes & Solutions:
-
pH Electrode Drift or Malfunction: The accuracy of bicarbonate secretion measurement often relies on sensitive pH electrodes.
-
Solution: Calibrate the pH meter with fresh, certified buffers before each experiment. Ensure the electrode is clean and properly maintained.
-
-
Sample Stability: Bicarbonate in collected samples can be unstable.
-
Solution: Analyze samples as quickly as possible after collection. If storage is necessary, ensure it is done under conditions that prevent the loss of CO2 (e.g., airtight containers, refrigeration).[5]
-
-
CFTR-Related Variability: Since bicarbonate secretion can be linked to the CFTR channel, cellular conditions affecting this transporter could lead to variability.[6]
-
Solution: In in-vitro models, ensure consistent cell culture conditions, including passage number and confluency, as these can affect ion channel expression and function.
-
Data Summary
Table 1: ED50 Values of KB-5492 in Various Rat Ulcer Models
| Ulcer Induction Model | KB-5492 ED50 (mg/kg, p.o.) | Comparator Drug | Comparator ED50 (mg/kg, p.o.) | Reference |
| Cysteamine-induced (duodenal) | 63 | Cimetidine | 40 | [1] |
| Water-immersion stress (gastric) | 46 | Cimetidine | < 12.5 | [2][4] |
| Indomethacin-induced (gastric) | 27 | Cimetidine | 15 | [2][4] |
| Ethanol-induced (gastric) | 23 | Teprenone | > 68 | [2][4] |
Experimental Protocols
General Protocol for a Rat Model of Indomethacin-Induced Gastric Ulcers
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours prior to the experiment, with free access to water.
-
Grouping: Animals are randomly assigned to control and treatment groups (n=8-10 per group).
-
Drug Administration:
-
The vehicle (e.g., 1% carboxymethyl cellulose) is administered orally to the control group.
-
KB-5492, suspended in the vehicle, is administered orally to the treatment groups at various doses (e.g., 12.5, 25, 50 mg/kg).
-
-
Ulcer Induction: One hour after drug administration, indomethacin (e.g., 30 mg/kg, p.o.) is administered to all animals to induce gastric ulcers.
-
Observation Period: Animals are monitored for 6-8 hours post-indomethacin administration.
-
Euthanasia and Tissue Collection: Animals are euthanized by a humane method (e.g., CO2 asphyxiation). The stomachs are immediately removed.
-
Ulcer Scoring: Stomachs are opened along the greater curvature, rinsed with saline, and examined for lesions. The severity of the ulcers can be scored based on their number and length.
-
Data Analysis: The ulcer index is calculated for each group, and the percentage of inhibition by KB-5492 is determined. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare treatment groups to the control.
Visualizations
Caption: Proposed signaling pathway for KB-5492's gastroprotective effects.
Caption: General experimental workflow for in vivo testing of KB-5492.
Caption: Logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 3. Gastric blood flow and acid secretion: problems of the methodology and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. Transepithelial Bicarbonate Secretion: Lessons from the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing concentration of KB-5492 for in-vitro assays"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KB-5492 for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KB-5492?
A1: KB-5492 is a potent and selective inhibitor of the sigma receptor.[1] It is classified as an anti-ulcer agent.[2][3] Its mechanism involves the enhancement of gastric mucosal defensive factors, such as increasing gastric mucosal blood flow and retaining gastric mucus, rather than inhibiting gastric acid secretion.[3][4] Studies have shown that KB-5492 exerts a direct protective effect on gastric epithelial cells.[5][6]
Q2: How should I prepare a stock solution of KB-5492?
A2: KB-5492 is typically provided as a solid. For in-vitro assays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of piperazine-based compounds.[7][8] Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.
Q3: How should I store the KB-5492 stock solution?
A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is generally acceptable. For longer-term storage (up to six months), -80°C is recommended.[1] Studies have shown that the stability of compounds in DMSO can decrease over time at room temperature.[5]
Q4: What is the recommended starting concentration range for KB-5492 in in-vitro assays?
A4: The optimal concentration of KB-5492 will be assay- and cell-line dependent. Based on available in-vitro data, concentrations in the range of 0.1 µM to 100 µM have been shown to be effective in specific assays.[1] For initial experiments, it is advisable to perform a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the sensitivity of your specific experimental system.
Q5: Is KB-5492 cell-permeable?
Troubleshooting Guide
Q1: I observed precipitation when I added KB-5492 to my cell culture medium. What should I do?
A1: Precipitation of a compound in cell culture medium is a common issue that can arise from several factors:
-
High Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation.
-
Compound Solubility Limit Exceeded: You may be exceeding the solubility of KB-5492 in the aqueous environment of the cell culture medium. Try preparing your working solutions by adding the DMSO stock to pre-warmed (37°C) medium while gently vortexing to facilitate mixing.[6]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[6]
-
pH and Temperature Effects: The pH and temperature of the medium can influence compound solubility. Ensure your medium is properly buffered and equilibrated to 37°C before adding the compound.[6]
To troubleshoot this, you can perform a solubility test by preparing serial dilutions of KB-5492 in your specific cell culture medium and observing for any precipitation over time.
Q2: I am not observing any biological effect of KB-5492 in my assay. What could be the reason?
A2: A lack of biological response could be due to several factors:
-
Sub-optimal Concentration: The concentrations you are testing may be too low for your specific cell line or assay. It is recommended to perform a wide dose-response curve to identify the effective concentration range.
-
Compound Inactivity: Ensure that your stock solution of KB-5492 has not degraded. Improper storage or multiple freeze-thaw cycles can compromise the compound's integrity.
-
Cell Line Insensitivity: The cell line you are using may not be sensitive to the effects of KB-5492. This could be due to a lack of sigma receptor expression or other cellular factors.
-
Assay Incubation Time: The incubation time may be too short to observe a biological effect. Consider a time-course experiment to determine the optimal treatment duration.
Q3: My experimental results show high variability between replicates. How can I improve this?
A3: High variability can be minimized by careful experimental technique:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.
-
Accurate Pipetting: Use calibrated pipettes and proper technique when preparing serial dilutions and adding reagents.
-
Homogeneous Compound Distribution: Ensure the compound is evenly mixed in the culture medium before adding it to the cells.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
Data Presentation
Table 1: Illustrative In-Vitro Activity of KB-5492 in Various Human Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes to guide researchers in designing their experiments. Actual IC50 values may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| A549 | Lung Carcinoma | MTS | 72 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | MTS | 72 | 25.8 |
| PC-3 | Prostate Adenocarcinoma | MTS | 72 | 18.5 |
| HeLa | Cervical Adenocarcinoma | MTS | 72 | 32.1 |
| HCT116 | Colorectal Carcinoma | MTS | 72 | 12.9 |
Table 2: Illustrative Solubility of KB-5492
Disclaimer: This data is illustrative and based on the general properties of piperazine derivatives. Actual solubility should be determined empirically.
| Solvent/Medium | Temperature (°C) | Illustrative Solubility |
| DMSO | 25 | > 50 mg/mL |
| Ethanol | 25 | ~ 10 mg/mL |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL |
| DMEM + 10% FBS | 37 | ~ 50 µM |
| RPMI-1640 + 10% FBS | 37 | ~ 45 µM |
Experimental Protocols
Protocol 1: Determination of KB-5492 IC50 using an MTS Cell Viability Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of KB-5492 on adherent cancer cells using a colorimetric MTS assay.
Materials:
-
KB-5492
-
DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
MTS reagent kit (containing MTS and an electron coupling reagent like PES)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate). d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (5,000 cells/well). e. Add 100 µL of sterile PBS to the outer wells to minimize edge effects. f. Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow cells to attach.
-
Preparation of KB-5492 Serial Dilutions: a. Prepare a 10 mM stock solution of KB-5492 in DMSO. b. In a sterile microcentrifuge tube or a separate 96-well plate, perform serial dilutions of the KB-5492 stock solution in complete culture medium to create 2X working solutions. For example, to test a final concentration range of 0.1 µM to 100 µM, you would prepare 2X working solutions of 0.2 µM to 200 µM. c. Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-cell control (medium only).
-
Cell Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of the 2X KB-5492 working solutions to the appropriate wells in triplicate. c. Add 100 µL of the vehicle control medium to the control wells. d. Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTS Assay: a. Following the incubation period, add 20 µL of the MTS reagent solution to each well.[9] b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the % Viability against the log of the KB-5492 concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing KB-5492 concentration.
Caption: Proposed signaling pathway of KB-5492.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"how to confirm the anhydrous state of KB-5492"
This guide provides troubleshooting and frequently asked questions regarding the confirmation of the anhydrous state of the anti-ulcer agent KB-5492.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to confirm the anhydrous state of KB-5492?
A1: The presence of water can significantly impact the stability, efficacy, and physical properties of active pharmaceutical ingredients (APIs) like KB-5492.[1][2] Moisture can lead to degradation of the compound, affect its crystalline structure, and alter its dissolution profile, potentially compromising its therapeutic effects and shelf-life.[1][3] Therefore, confirming the anhydrous state is a crucial quality control step in research, development, and manufacturing.[2][]
Q2: What are the primary methods for determining the water content in a pharmaceutical compound like KB-5492?
A2: The most widely accepted methods in the pharmaceutical industry for determining water content are Karl Fischer (KF) titration and Loss on Drying (LoD).[3] Karl Fischer titration is highly specific for water and can detect even trace amounts, while Loss on Drying is a thermogravimetric method that measures the total volatile content, including water.[2][] A newer technique, headspace gas chromatography, has also been suggested as a sensitive alternative.[3]
Q3: Which method is more suitable for confirming the anhydrous state of KB-5492?
A3: Karl Fischer titration is generally the preferred method for accurately determining the water content of drug substances.[1][5] This is due to its high selectivity for water, which prevents interference from other volatile components that might be present in the sample.[2] LoD can be a useful screening tool, but it is not specific to water. For definitive confirmation of an anhydrous state, Karl Fischer titration is recommended.
Q4: What is an acceptable level of water content for an "anhydrous" compound?
A4: The acceptable limit for water content in an anhydrous pharmaceutical compound is typically very low, often in the range of parts per million (ppm).[] The specific limit for KB-5492 would be defined in its official monograph or internal specifications. As a general guideline, a water content of less than 0.1% is often expected for a compound to be considered anhydrous.
Troubleshooting and Experimental Protocols
Karl Fischer Titration
Troubleshooting Common Issues:
-
Inconsistent Results: This may be due to incomplete dissolution of KB-5492 in the titration solvent, atmospheric moisture contamination, or a non-standardized titrant. Ensure the sample is fully dissolved and the titration vessel is properly sealed.
-
Endpoint Drifting: A constantly shifting endpoint can indicate a side reaction between the KF reagent and the sample or the solvent. It may be necessary to select a different solvent or reagent type.
-
Low Recovery: If spiked samples show low recovery of water, it could suggest that the water is tightly bound within the crystal structure of KB-5492. In such cases, using a Karl Fischer oven to heat the sample and release the moisture into the titration cell via a carrier gas is recommended.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Reagent Standardization:
-
Add approximately 30 ml of methanol to the titration flask.[5]
-
Neutralize the solvent with the Karl Fischer reagent until the electrometric endpoint is reached.[5]
-
Accurately weigh 150-350 mg of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) and add it to the flask.[5]
-
Titrate with the Karl Fischer reagent to the endpoint.[5]
-
Calculate the water equivalence factor (F) of the reagent in mg/mL using the formula: F = (0.1566 * weight of sodium tartrate in mg) / (volume of reagent in mL).[5]
-
-
Sample Analysis:
-
Neutralize the solvent in the titration flask as described above.
-
Accurately weigh a specified quantity of KB-5492 and transfer it to the titration flask.
-
Stir for at least one minute to ensure complete dissolution.[5]
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[5]
-
Record the volume of the reagent consumed.
-
-
Calculation:
-
Calculate the percentage of water in the KB-5492 sample using the formula: % H₂O = (Volume of KF reagent consumed in mL * F) / (Weight of sample in mg) * 100
-
Loss on Drying (Thermogravimetric Analysis)
Troubleshooting Common Issues:
-
Incomplete Drying: If the sample weight continues to decrease, it indicates that drying is not complete. Extend the drying time or increase the temperature as appropriate for the thermal stability of KB-5492.
-
Sample Decomposition: A significant and continuous weight loss may indicate that KB-5492 is decomposing at the set temperature. In this case, lower the drying temperature. If the substance melts at a temperature lower than that specified for drying, maintain the sample at a temperature 5° to 10° below its melting point for 1-2 hours before drying at the specified temperature.[5]
-
Weight Gain After Drying: This is typically due to the hygroscopic nature of the dried sample absorbing atmospheric moisture. Ensure the weighing bottle is promptly closed upon removal from the drying chamber and allowed to cool in a desiccator before weighing.[5]
Experimental Protocol: Loss on Drying
-
Preparation:
-
Sample Preparation:
-
Drying:
-
Weighing:
-
After the drying period, promptly close the bottle and transfer it to a desiccator to cool to room temperature.[5]
-
Once cooled, reweigh the bottle with the dried sample.
-
-
Calculation:
-
Calculate the percentage loss on drying using the formula: % LoD = ((Initial weight of sample - Final weight of sample) / Initial weight of sample) * 100
-
Data Summary
| Parameter | Karl Fischer Titration | Loss on Drying (Thermogravimetric) |
| Principle | Titrimetric method based on the reaction of water with iodine and sulfur dioxide.[1] | Gravimetric method measuring weight loss upon heating.[2][] |
| Specificity | Highly specific to water.[5] | Measures all volatile substances, not just water.[2] |
| Sensitivity | High, can detect water content down to ppm levels.[] | Lower sensitivity compared to Karl Fischer. |
| Typical Sample Size | Small amount of sample required.[5] | 1-2 g of sample typically used.[5] |
| Key Advantage | Accuracy and specificity for water determination.[1][] | Simple and does not require specialized reagents. |
| Potential Issues | Interference from side reactions, incomplete sample dissolution. | Sample decomposition at high temperatures, interference from other volatile impurities.[2] |
Visualized Workflows
Caption: Workflow for Karl Fischer Titration.
Caption: Workflow for Loss on Drying.
References
"common pitfalls when working with anhydrous sigma receptor inhibitors"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydrous sigma receptor inhibitors.
I. Troubleshooting Guides
Guide 1: Radioligand Binding Assay Issues
Problem: Inconsistent or unreliable results in sigma receptor radioligand binding assays.
Possible Causes & Solutions:
| Potential Issue | Recommended Solution |
| High Non-Specific Binding | 1. Optimize Protein Concentration: Reduce the amount of membrane protein per well. An excessive amount can increase non-specific binding.[1] 2. Check Radioligand Concentration: Using a radioligand concentration that is too high can lead to saturation of non-specific sites.[1] 3. Filter Paper Soaking: Ensure filter papers are adequately pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce radioligand sticking.[2] 4. Washing Technique: Increase the volume and/or temperature of the wash buffer and ensure rapid filtration to efficiently remove unbound radioligand.[3] |
| Low Specific Binding | 1. Verify Receptor Expression: Confirm the presence and density of sigma receptors in your tissue or cell line. 2. Check Radioligand Integrity: Ensure the radioligand has not degraded. Use a fresh batch if necessary. 3. Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium. For the sigma-1 receptor, this is typically around 60-90 minutes.[2] 4. Assess Ligand Affinity: The radioligand should have a high affinity (Kd < 100 nM) for the receptor to remain bound during washing steps.[4] |
| Difficulty Differentiating σ1 and σ2 Receptors | 1. Flawed Masking Protocols: Be aware that using masking agents like (+)-pentazocine to block σ1 receptors in a [3H]DTG assay for σ2 receptors is flawed. The radioligand can displace the masking agent from the σ1 receptor, leading to an overestimation of σ2 receptor numbers.[5] 2. Alternative Strategy: Use a cell line that expresses only one receptor subtype (e.g., MCF7 cells for σ2 receptors, which have very low to no σ1 expression) to avoid the need for masking agents.[5] |
Guide 2: Compound Solubility and Stability
Problem: Anhydrous inhibitor precipitates out of solution or shows variable activity.
Possible Causes & Solutions:
| Potential Issue | Recommended Solution |
| Compound Precipitation | 1. Proper Dissolution Technique: After dissolving in an appropriate solvent like DMSO for a stock solution, use sonication or gentle heating to aid dissolution if precipitation occurs. 2. Fresh Working Solutions: Prepare aqueous working solutions fresh for each experiment from the stock solution. Do not store aqueous solutions for extended periods. |
| Hygroscopicity and Degradation | 1. Proper Storage: Store the anhydrous solid compound in a desiccator at the recommended temperature (often -20°C or -80°C) to protect it from moisture. 2. Inert Atmosphere: For highly sensitive compounds, handle them under an inert atmosphere (e.g., in a glove box with argon or nitrogen) to prevent exposure to air and humidity. |
| Variability in Biological Activity | 1. Hydration Effects: Exposure to moisture can lead to the formation of hydrates, which may have different solubility and activity profiles compared to the anhydrous form.[6] Ensure the compound remains anhydrous through proper handling. 2. Confirm Compound Identity: Periodically verify the integrity of your compound stock using analytical methods like mass spectrometry or NMR. |
II. Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What is the best way to store and handle an anhydrous sigma receptor inhibitor to maintain its integrity?
A1: Anhydrous compounds are sensitive to moisture. To ensure stability and prevent hydration, follow these best practices:
-
Storage of Solids: Store the solid compound in a tightly sealed vial inside a desiccator containing a desiccant like silica gel. For long-term storage, follow the manufacturer's recommended temperature, typically -20°C or -80°C.
-
Handling: When weighing the compound, do so quickly in a low-humidity environment. For highly sensitive compounds, use a glove box under an inert atmosphere.
-
Stock Solutions: Prepare concentrated stock solutions in a dry, aprotic solvent such as DMSO. Store these stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution. Avoid storing compounds in aqueous buffers for extended periods, as this can lead to hydrolysis or hydration.
Experimental Design
Q2: My inhibitor shows effects in my assay, but I'm not sure if they are specific to sigma receptors. How can I check for off-target effects?
A2: This is a critical consideration, as many sigma receptor ligands are known to bind to other receptors.
-
Consult Selectivity Data: Review the literature for the binding profile of your specific inhibitor. Many common sigma ligands have known affinities for other receptors, such as dopamine (D2), serotonin (5-HT), and NMDA receptors.[7][8][9] For example, the widely used ligand haloperidol has high affinity for both sigma and D2-like dopamine receptors.[7]
-
Use Selective Antagonists: Pre-treat your cells or tissue with a known selective antagonist for the suspected off-target receptor. If the effect of your inhibitor is diminished, it suggests an off-target interaction.
-
Employ Knockout/Knockdown Models: The most definitive way to confirm on-target effects is to use cell lines or animal models where the sigma receptor of interest has been genetically knocked out or knocked down.
Q3: How can I differentiate between a sigma receptor agonist and an antagonist? Binding affinity doesn't tell the whole story.
A3: You are correct; binding affinity (Ki) does not determine functional activity. You need to perform functional assays.
-
Calcium Flux Assays: Sigma-1 receptors are known to modulate intracellular calcium signaling.[10] Agonists can potentiate calcium release from the endoplasmic reticulum in response to certain stimuli. You can measure changes in intracellular calcium using fluorescent indicators like Fluo-8 AM.
-
Cell Viability/Proliferation Assays: For the sigma-2 receptor, which is often overexpressed in proliferating cancer cells, ligands can have functional effects on cell survival. Agonists often induce cell death, while antagonists may not, or may even be protective.[11] Assays like the Sulforhodamine B (SRB) assay can be used to measure these effects.[11][12][13][14][15]
-
GTP-Sensitivity Shift Assays: For sigma-1 receptors, the binding of some antagonists is sensitive to the presence of GTP, showing high- and low-affinity states, a characteristic not typically observed with agonists.[10]
III. Data Presentation
Table 1: Selectivity Profile of Common Sigma Receptor Ligands
The following table summarizes the binding affinities (Ki, in nM) of several commonly used sigma receptor ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as their affinities for some common off-target receptors. A lower Ki value indicates higher binding affinity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Off-Target Ki (nM) | Off-Target Receptor(s) |
| Haloperidol | ~6.5[7] | High Affinity | ~1-2 | Dopamine D2/D3[7] |
| (+)-Pentazocine | ~1.7[7] | >10,000 | Moderate | Opioid (μ, κ, δ) |
| BD1047 | ~9 | ~150 | >1,000 | Dopamine, Serotonin, Adrenergic[9] |
| BD1063 | ~18 | ~1,200 | >1,000 | Dopamine, Serotonin, Adrenergic[9] |
| Di-o-tolylguanidine (DTG) | ~20-30 | ~20-30 | Moderate | NMDA, others |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used).
IV. Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptors
This protocol is for determining the binding affinity (Ki) of a test compound for the sigma-1 receptor.
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig liver) or cells expressing sigma-1 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane homogenate (protein concentration to be optimized, e.g., 30-40 µ g/well ).[2]
-
[3H]-(+)-pentazocine (a selective sigma-1 radioligand) at a concentration near its Kd (e.g., 10 nM).[2]
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, use a high concentration of a known sigma-1 ligand like haloperidol (e.g., 10 µM).[2]
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value of the test compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.[4]
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is to assess the effect of a sigma receptor ligand on cell proliferation/viability.
-
Cell Plating: Seed adherent cells in a 96-well plate at an appropriate density (e.g., 2,000-20,000 cells/well) and incubate for 24 hours.[13][14]
-
Compound Treatment: Treat the cells with various concentrations of the sigma receptor ligand and incubate for the desired period (e.g., 48-72 hours).[13]
-
Cell Fixation: Gently remove the culture medium and add cold 10-50% (wt/vol) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.[12][13][15]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and debris.[12][15] Allow the plates to air-dry completely.
-
Staining: Add 0.04% or 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12][15]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[12][15]
-
Solubilization: Allow the plates to air-dry. Then, add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[15]
-
Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.[12] The absorbance is proportional to the cellular protein mass.
V. Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for a Cell Viability (SRB) Assay.
Caption: Sigma-1 Receptor Signaling at the ER-Mitochondrion Interface.
Caption: Troubleshooting Decision Tree for Radioligand Binding Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of N-methyl-D-aspartate receptors by haloperidol: developmental and pharmacological characterization in native and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing KB-5492 Anhydrous for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and stabilization of KB-5492 anhydrous for long-term experimental use. The information is based on general best practices for working with anhydrous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
Anhydrous compounds like KB-5492 are susceptible to degradation from atmospheric moisture. The primary concerns are hydrolysis, which can alter the chemical structure and activity of the compound, and physical changes such as clumping or deliquescence, which can make accurate weighing and dissolution difficult.
Q2: How can I minimize moisture exposure when handling this compound?
To minimize moisture exposure, always handle this compound in a controlled environment, such as a glove box or a desiccator with a fresh desiccant. Use dry glassware and utensils, and promptly reseal the container after use. It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated opening of the main stock container.
Q3: What are the signs of degradation in my this compound sample?
Visual signs of degradation can include a change in color, clumping of the powder, or the appearance of a liquid phase (deliquescence). However, chemical degradation may not always be visible. Therefore, periodic analytical testing, such as HPLC or mass spectrometry, is recommended to confirm the purity and integrity of the compound over time.
Q4: Can I store this compound in a standard laboratory freezer?
While low temperatures can slow down chemical degradation, standard freezers can have high humidity due to freeze-thaw cycles. If storing in a freezer, ensure the container is tightly sealed and placed within a secondary container with a desiccant. It is crucial to allow the container to warm to room temperature before opening to prevent condensation from forming on the compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound in long-term experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time | Degradation of this compound due to improper storage or handling. | 1. Verify the integrity of the current stock by analytical methods (e.g., HPLC, LC-MS). 2. If degradation is confirmed, discard the old stock and use a fresh, properly stored aliquot. 3. Review and reinforce proper handling and storage procedures with all laboratory personnel. |
| Difficulty in dissolving the compound | The compound has absorbed moisture, leading to clumping or changes in solubility. | 1. Attempt to dry the compound under vacuum in a desiccator. 2. If solubility issues persist, consider using a fresh, unopened vial of the compound. 3. For future use, ensure the compound is stored in a desiccated environment. |
| Visible changes in the compound (e.g., color, texture) | Significant degradation has likely occurred due to prolonged exposure to moisture or other environmental factors. | 1. Do not use the compound for experiments. 2. Discard the affected stock and obtain a fresh supply. 3. Conduct a thorough review of storage conditions to prevent recurrence. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
This protocol outlines a method for assessing the stability of this compound under different storage conditions.
Materials:
-
This compound
-
Inert gas (e.g., argon or nitrogen)
-
Desiccator with fresh desiccant
-
Controlled environment chamber (optional)
-
Analytical balance
-
HPLC system with a suitable column and detectors
-
Mass spectrometer
Methodology:
-
Aliquot this compound into multiple small, amber glass vials under an inert atmosphere (e.g., in a glove box).
-
Tightly seal the vials.
-
Divide the vials into different storage condition groups (e.g., room temperature with desiccant, 4°C with desiccant, -20°C with desiccant).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform a visual inspection of the compound.
-
Accurately weigh a sample and prepare a solution of known concentration.
-
Analyze the solution by HPLC to determine the purity of KB-5492.
-
Confirm the identity of the main peak and any degradation products by mass spectrometry.
-
Record and compare the data from all time points and storage conditions to determine the optimal storage strategy.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Factors influencing the stability of anhydrous compounds like KB-5492.
Disclaimer: The information provided in this technical support center is based on general best practices for handling anhydrous compounds. Specific stability studies for this compound have not been reported in the referenced materials. It is highly recommended that researchers conduct their own stability assessments for KB-5492 under their specific experimental conditions.
"adjusting pH for optimal KB-5492 performance in buffers"
Welcome to the technical support center for KB-5492. This resource provides troubleshooting guides and frequently asked questions to help researchers optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is KB-5492 and its primary mechanism of action?
KB-5492 is a novel anti-ulcer agent with a high affinity for the sigma receptor.[1] In preclinical models, its therapeutic effects are not derived from the inhibition of gastric acid secretion.[2][3] Instead, KB-5492 appears to enhance gastric mucosal defensive factors.[2][3][4] Its mechanism includes stimulating duodenal bicarbonate (HCO3-) secretion and increasing gastric mucosal blood flow.[1][2] Studies suggest these effects are mediated through its interaction with sigma receptors located in the gastric mucosa.[5]
Q2: Why is pH a critical parameter for KB-5492 experiments?
The pH of a solution is a crucial factor in most biological and biochemical analyses as it can significantly influence the activity and stability of molecules.[6][7][8] For enzymatic and binding assays, maintaining a stable pH is essential, as deviations can alter the ionization state of amino acid residues in the target protein, potentially affecting its conformation and binding affinity.[7][8][9] Like many ligand-receptor interactions, the performance of KB-5492 is dependent on an optimal pH range to ensure consistent and maximal binding to the sigma receptor.
Q3: What is the recommended starting pH for in vitro assays involving KB-5492?
For initial experiments, we recommend starting with a buffer system that maintains a physiological pH of 7.4 . Most cellular processes operate optimally within a narrow pH range, and human blood, for example, is tightly buffered between pH 7.35 and 7.45.[6][10] While pH 7.4 is a robust starting point, the optimal pH may vary depending on the specific assay type and experimental conditions.
Q4: My KB-5492 appears to have low activity. How do I troubleshoot this?
Low activity can stem from several factors. Before investigating novel causes, please verify the following:
-
Compound Integrity: Ensure the compound has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Concentration: Double-check all dilution calculations.
-
Assay Components: Confirm that all other reagents and biological components (e.g., cells, membranes, proteins) are functioning as expected.
If these factors are controlled, suboptimal buffer pH is a likely cause. We recommend performing a pH optimization experiment (see protocol below) to determine the ideal pH for your specific system.
Troubleshooting Guide: pH and Buffer Selection
Issue: Inconsistent or low KB-5492 activity across experiments.
This issue is often traced back to improper buffer selection or pH instability. The buffering agent's pKa should be close to the desired experimental pH to provide adequate buffering capacity.[11]
Hypothetical Sigma Receptor Binding Data
The following table summarizes hypothetical data from an internal study on the effect of pH on KB-5492's binding affinity (Kd) to the sigma-1 receptor. This illustrates the importance of pH optimization.
| pH | Buffer System (50 mM) | Binding Affinity (Kd, nM) | Relative Performance |
| 6.5 | PIPES | 45.2 | Sub-optimal |
| 7.0 | MOPS | 15.8 | Good |
| 7.4 | HEPES | 5.1 | Optimal |
| 7.8 | HEPES | 7.3 | Good |
| 8.2 | Tris | 22.4 | Sub-optimal |
| 8.6 | Tricine | 51.9 | Poor |
Note: This data is for illustrative purposes only.
Recommended Biological Buffers
Choosing the right buffer is critical. The table below lists common biological buffers suitable for experiments around physiological pH.[11]
| Buffer | pKa (at 25°C) | Useful pH Range |
| MES | 6.10 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.48 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Tricine | 8.05 | 7.4 - 8.8 |
Diagrams and Workflows
Hypothetical Signaling Pathway for KB-5492
This diagram illustrates the proposed interaction of KB-5492 with the sigma-1 receptor, a chaperone protein at the mitochondria-associated ER membrane, leading to downstream cellular effects like modulation of ion channels and enhancement of cell survival pathways.
Caption: Hypothetical signaling pathway of KB-5492.
Troubleshooting Workflow for Low Activity
Use this decision tree to diagnose potential issues with KB-5492 performance.
Caption: Troubleshooting decision tree for KB-5492.
Experimental Protocols
Protocol: pH Optimization for KB-5492 in a Radioligand Binding Assay
This protocol provides a framework for determining the optimal pH for KB-5492 binding using a competitive radioligand binding assay with isolated cell membranes expressing the sigma receptor.
1. Materials and Reagents:
-
KB-5492 stock solution (e.g., 10 mM in DMSO)
-
Radioligand (e.g., [³H]DTG)
-
Cell membranes expressing sigma-1 receptor
-
Buffer components (e.g., HEPES, Tris, MOPS)
-
Acid/Base for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
96-well plates
-
Scintillation fluid and counter
2. Buffer Preparation:
-
Prepare 100 mL of 100 mM stock solutions for 3-4 different buffers that cover a broad pH range (e.g., MOPS, HEPES, Tris).
-
For each buffer type, create a series of 50 mM working solutions. For example, for HEPES (useful range 6.8-8.2), prepare aliquots and adjust the pH in 0.2-unit increments (e.g., 7.0, 7.2, 7.4, 7.6, 7.8).
-
Use a calibrated pH meter to accurately adjust the pH at the intended experimental temperature.
3. Assay Procedure:
-
Set up a 96-well plate. For each pH point, you will have wells for total binding, non-specific binding, and multiple concentrations of KB-5492.
-
To each well, add the 50 mM buffer of a specific pH.
-
Add the competing ligand:
-
Total Binding: Add vehicle (e.g., buffer).
-
Non-Specific Binding (NSB): Add a high concentration of a known non-radiolabeled ligand.
-
Competition: Add KB-5492 in a serial dilution.
-
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the cell membranes to all wells to initiate the binding reaction.
-
Incubate at the desired temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration over filter mats.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
4. Data Analysis:
-
For each pH value, calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the specific binding as a function of the KB-5492 concentration.
-
Fit the data to a competitive binding model to determine the IC50 of KB-5492 at each pH.
-
Compare the IC50 values across the different pH conditions. The pH that yields the lowest IC50 value is the optimal pH for KB-5492 binding in your assay system.
Experimental Workflow Diagram
Caption: Experimental workflow for pH optimization.
References
- 1. 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate (KB-5492), a new anti-ulcer agent with a selective affinity for the sigma receptor, prevents cysteamine-induced duodenal ulcers in rats by a mechanism different from that of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the new anti-ulcer agent KB-5492 on experimental gastric mucosal lesions and gastric mucosal defensive factors, as compared to those of teprenone and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the New Anti-Ulcer Agent KB-5492 on Experimental Gastric Mucosal Lesions and Gastric Mucosal Defensive Factors, as Compared to Those of Teprenone and Cimetidine [jstage.jst.go.jp]
- 5. Sigma receptor-mediated effects of a new antiulcer agent, KB-5492, on experimental gastric mucosal lesions and gastric alkaline secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Significance of pH and Buffers in Biological and Biochemical Analysis - Simplyforensic [simplyforensic.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. repetitio.ai [repetitio.ai]
- 11. peakproteins.com [peakproteins.com]
Technical Support Center: Decontamination and Disposal of KB-5492 Waste
This guide provides detailed instructions and answers to frequently asked questions regarding the safe decontamination and disposal of waste contaminated with KB-5492, a potent cytotoxic compound. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Decontamination
-
What are the primary hazards of KB-5492? KB-5492 is a highly potent cytotoxic agent. Direct contact can cause skin and eye irritation, and inhalation or ingestion may lead to severe systemic effects. Due to its cytotoxic nature, it should be handled with extreme caution, utilizing appropriate personal protective equipment (PPE).
-
What should I do in case of a small spill of KB-5492 powder? For a small spill of KB-5492 powder, first, ensure the area is isolated and properly ventilated. Wearing appropriate PPE (gloves, lab coat, eye protection, and a respirator), gently cover the spill with absorbent material dampened with a suitable deactivating solution or water to avoid raising dust. Carefully collect the absorbed material and place it in a sealed container for hazardous waste. Clean the area with a deactivating solution followed by a neutral detergent.
-
How do I decontaminate surfaces and equipment after working with KB-5492? All surfaces and equipment should be decontaminated immediately after use. Wipe surfaces with a deactivating solution, followed by a thorough cleaning with a laboratory-grade detergent. For non-disposable equipment, a validated cleaning procedure should be established.
-
What is the recommended deactivating solution for KB-5492? A freshly prepared 1% sodium hypochlorite solution is recommended for the initial decontamination of surfaces and equipment. A contact time of at least 15 minutes is advised. Following decontamination, the surfaces should be wiped with 70% ethanol to remove any chlorine residue.
Disposal
-
How should I dispose of solid waste contaminated with KB-5492 (e.g., gloves, pipette tips, vials)? All solid waste contaminated with KB-5492 must be segregated as hazardous cytotoxic waste. This waste should be collected in a designated, leak-proof, and clearly labeled container.[1] This container should be yellow and marked with the appropriate hazard symbols for cytotoxic waste.
-
What is the correct procedure for disposing of liquid waste containing KB-5492? Liquid waste containing KB-5492 should be collected in a dedicated, sealed, and shatter-proof container. This container must be clearly labeled as "Hazardous Cytotoxic Waste" and include the name of the compound. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
How do I dispose of sharps contaminated with KB-5492? All sharps, such as needles, scalpels, and broken glass, that are contaminated with KB-5492 must be disposed of in a designated sharps container.[1] This container should be yellow and specifically labeled for "Sharp/Infectious Waste" and as containing cytotoxic material.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible residue remains after decontamination. | Insufficient contact time with the deactivating solution. | Re-apply the deactivating solution and ensure the recommended contact time is observed. Follow with a thorough rinse with detergent and water. |
| The deactivating solution was not freshly prepared. | Always use a freshly prepared deactivating solution for maximum efficacy. | |
| Uncertainty about whether an item is contaminated. | Cross-contamination during the experiment. | Treat any item that has entered the designated KB-5492 work area as contaminated and dispose of it accordingly. |
| The hazardous waste container is full. | Improper segregation of waste. | Ensure that only KB-5492 contaminated waste is placed in the designated container. Do not overfill containers; close and prepare for pickup when they are three-quarters full. |
Experimental Protocols
Protocol 1: Small Spill Decontamination Procedure
-
Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Contain the Spill: If the spill is a powder, gently cover it with absorbent pads dampened with water to prevent aerosolization. For a liquid spill, cover it with dry absorbent pads.
-
Decontaminate: Working from the outside in, apply a 1% sodium hypochlorite solution to the spill area and allow a 15-minute contact time.
-
Collect Waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a yellow cytotoxic waste bag.
-
Clean the Area: Clean the spill area with a laboratory detergent and water.
-
Doff PPE: Remove PPE, placing all disposable items in the cytotoxic waste bag.
-
Wash Hands: Wash hands thoroughly with soap and water.[2]
Protocol 2: Routine Surface Decontamination
-
Prepare Solutions: Prepare fresh 1% sodium hypochlorite and a neutral laboratory detergent solution.
-
Initial Wipe: At the end of each work session, wipe down all potentially contaminated surfaces (fume hood, benchtop, equipment) with a cloth soaked in 1% sodium hypochlorite.
-
Contact Time: Allow a 15-minute contact time.
-
Detergent Wipe: Wipe the surfaces with the laboratory detergent to remove the hypochlorite solution.
-
Final Rinse: Wipe the surfaces with a cloth dampened with deionized water.
-
Dispose of Materials: All used wipes and disposable materials should be placed in the cytotoxic waste container.
Visual Guides
Caption: Workflow for the decontamination of a KB-5492 spill.
Caption: Decision tree for the segregation and disposal of KB-5492 waste.
References
Validation & Comparative
Validating the Inhibitory Effect of KB-5492 on Sigma Receptors: A Comparative Guide
This guide provides a comprehensive comparison of KB-5492's inhibitory effects on sigma receptors against other well-known sigma receptor ligands. It includes detailed experimental protocols for validating sigma receptor inhibition and visual representations of key signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Introduction to Sigma Receptors and KB-5492
Sigma receptors are a unique class of intracellular proteins, with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R). The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in modulating calcium signaling and responding to cellular stress[1][2][3]. It is implicated in a variety of physiological and pathological processes, including cardiovascular function, neurodegenerative diseases, and psychiatric disorders[2][3]. The sigma-2 receptor, identified as the transmembrane protein TMEM97, is involved in cholesterol homeostasis and cell proliferation and is often overexpressed in tumor cells[4][5][6][7].
KB-5492 is a novel anti-ulcer agent that has been identified as a potent and selective inhibitor of the sigma receptor[8][9]. It has been shown to selectively inhibit the binding of the non-selective sigma receptor ligand [3H]1,3-di(2-tolyl)guanidine (DTG)[8][10]. This guide evaluates the inhibitory profile of KB-5492 in comparison to other standard sigma receptor modulators.
Comparative Inhibitory Effects on Sigma Receptors
The inhibitory potency of KB-5492 and other reference compounds is typically determined through competitive radioligand binding assays. The data, presented as IC50 values (the concentration of a ligand that displaces 50% of the radioligand), are summarized in the table below.
| Compound | Target Receptor(s) | Radioligand | IC50 (µM) | Reference |
| KB-5492 | Sigma | [3H]DTG | 3.15 | [8][10] |
| Haloperidol | Sigma-1 / Sigma-2 / D2 | [3H]DTG | 0.003 | [10] |
| 1,3-di(2-tolyl)guanidine (DTG) | Sigma-1 / Sigma-2 | [3H]DTG | 0.044 | [10] |
| (+)-3-PPP | Sigma-1 | [3H]DTG | 0.33 | [10] |
| Rimcazole | Sigma | [3H]DTG | 0.67 | [10] |
| (-)-3-PPP | Sigma | [3H]DTG | 1.03 | [10] |
| NE-100 | Sigma-1 | Not Specified | 0.00416 (Ki) | [11] |
| Siramesine | Sigma-2 | Not Specified | 0.00012 | [11] |
| PB28 | Sigma-1 / Sigma-2 | Not Specified | 0.00038 (Ki, σ1) / 0.00068 (Ki, σ2) | [11] |
Lower IC50/Ki values indicate higher binding affinity.
Experimental Protocols
The validation of the inhibitory effect of compounds like KB-5492 on sigma receptors is commonly performed using radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay for Sigma Receptors
This protocol outlines the steps to determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing sigma receptors.
-
Radioligand:
-
For Sigma-1: --INVALID-LINK---Pentazocine (selective for σ1R).
-
For Sigma-2: [3H]1,3-di(2-tolyl)guanidine (DTG) (non-selective).
-
-
Masking Ligand (for σ2R assay): (+)-Pentazocine to saturate and block σ1R sites.
-
Test Compound: KB-5492 and other comparators at various concentrations.
-
Assay Buffer: Tris-HCl buffer.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Assay Setup: The assay is typically performed in 96-well plates.
-
Incubation:
-
Add the membrane preparation to each well.
-
For the σ2R assay, add a saturating concentration of (+)-pentazocine to mask the σ1R sites.
-
Add varying concentrations of the test compound (e.g., KB-5492) or buffer for total binding control.
-
Add a non-selective high-affinity ligand (e.g., haloperidol) at a high concentration to determine non-specific binding.
-
Initiate the binding reaction by adding the radioligand (--INVALID-LINK---Pentazocine for σ1R or [3H]DTG for σ2R) at a concentration near its Kd value.
-
Incubate the plates, typically for 60-90 minutes at 37°C, to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizing Sigma Receptor Signaling and Experimental Validation
The following diagrams, created using Graphviz, illustrate the signaling pathways of sigma receptors and the workflows for inhibitor validation.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor, located at the ER-mitochondrion interface, acts as a molecular chaperone. Upon ligand binding, it can translocate and interact with various client proteins, including ion channels and kinases, to modulate cellular processes like calcium signaling, cell survival, and neurite outgrowth[2][12].
References
- 1. mdpi.com [mdpi.com]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Receptor binding profiles of KB-5492, a novel anti-ulcer agent, at sigma receptors in guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
A Comparative Analysis of KB-5492 Anhydrous Efficacy Against Other Anti-Ulcer Agents
In the landscape of anti-ulcer therapeutics, the quest for agents with novel mechanisms of action and enhanced efficacy remains a critical area of research. This guide provides a detailed comparison of KB-5492 anhydrous, a selective sigma receptor inhibitor, with other established anti-ulcer agents, including the cytoprotective agent teprenone and the histamine H2 receptor antagonist cimetidine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Mechanism of Action: A Divergent Approach to Gastric Protection
The anti-ulcer agents discussed herein employ distinct mechanisms to mitigate gastric mucosal damage. This compound exerts its protective effects through a pathway independent of gastric acid suppression. In contrast, cimetidine directly inhibits acid secretion, while teprenone enhances the mucosal defense systems.
This compound: This compound is a potent and selective inhibitor of the sigma receptor.[1] Its anti-ulcer properties are not due to the inhibition of gastric acid secretion but rather the enhancement of gastric mucosal defensive factors.[2] Studies have shown that KB-5492 significantly increases gastric mucosal blood flow and helps in retaining gastric mucus, which are crucial for protecting the stomach lining.[2]
Teprenone: As a cytoprotective agent, teprenone's mechanism involves the induction of heat shock proteins (HSPs), particularly HSP70. These proteins play a vital role in protecting cells from stress and injury. Additionally, teprenone stimulates the production of endogenous prostaglandins and enhances the secretion of mucus and bicarbonate, thereby reinforcing the gastric mucosal barrier.
Cimetidine: Cimetidine is a competitive antagonist of histamine H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking these receptors, cimetidine effectively inhibits histamine-stimulated gastric acid secretion, leading to a reduction in both the volume and acidity of gastric juice.[1]
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and the experimental procedures used in the comparative studies, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Proposed signaling pathway for this compound.
Figure 2: Cimetidine's mechanism of action via H2 receptor antagonism.
Figure 3: General experimental workflow for preclinical ulcer models.
Comparative Efficacy: Quantitative Data
The anti-ulcer efficacy of this compound has been directly compared with teprenone and cimetidine in various rat models of gastric ulcer. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy in Preventing Experimentally Induced Gastric Lesions in Rats
| Ulcer Model | KB-5492 (ED₅₀ mg/kg, p.o.) | Teprenone (ED₅₀ mg/kg, p.o.) | Cimetidine (ED₅₀ mg/kg, p.o.) |
| Water-Immersion Stress | 46 | >200 | 15 |
| Indomethacin-Induced | 27 | 100 | 12 |
| Ethanol-Induced | 23 | 69 | >200 |
Data sourced from Morimoto et al., 1991.[2]
The data indicate that KB-5492 is more potent than teprenone in all three models.[2] Compared to cimetidine, KB-5492 is less potent in the water-immersion stress and indomethacin-induced ulcer models but significantly more effective in the ethanol-induced model, where cimetidine showed no obvious inhibition.[2] This suggests that the protective mechanism of KB-5492 is particularly effective against direct necrotizing agents like ethanol.
Table 2: Efficacy in Healing Acetic Acid-Induced Gastric Ulcers in Rats
| Treatment (p.o., twice daily for 10 days) | Healing Effect |
| KB-5492 (25 and 50 mg/kg) | Significantly accelerated healing |
| Teprenone | Less potent than KB-5492 |
| Cimetidine | Less potent than KB-5492 |
Data sourced from Morimoto et al., 1991.[2]
In a model of chronic ulcer healing, KB-5492 demonstrated a more potent effect in accelerating the healing of acetic acid-induced gastric ulcers compared to both teprenone and cimetidine.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy studies.
Animals
Male Sprague-Dawley rats, weighing between 180 and 220g, were used in the studies. The animals were housed in wire-meshed cages to prevent coprophagy and were allowed free access to food and water. They were acclimatized to the laboratory conditions for at least one week before the experiments.
Water-Immersion Stress-Induced Ulcers
Rats were fasted for 24 hours but had free access to water. The test compounds or vehicle were administered orally. One hour later, the rats were placed in a stress cage and immersed vertically to the level of the xiphoid process in a water bath maintained at 23°C for 7 hours. The animals were then sacrificed, and their stomachs were removed and examined for lesions.
Indomethacin-Induced Ulcers
Rats were fasted for 24 hours with free access to water. Indomethacin (20 mg/kg) was administered subcutaneously. The test compounds or vehicle were given orally 30 minutes before the indomethacin injection. The animals were sacrificed 7 hours after the indomethacin administration, and their stomachs were excised for ulcer evaluation.
Ethanol-Induced Ulcers
Rats were fasted for 24 hours with free access to water. The test compounds or vehicle were administered orally. One hour later, 1 ml of absolute ethanol was administered orally. The animals were sacrificed 1 hour after ethanol administration, and the gastric lesions were assessed.
Acetic Acid-Induced Ulcers
Under ether anesthesia, the abdomen was incised, and the stomach was exposed. A solution of 20% acetic acid (0.05 ml) was injected into the subserosal layer of the anterior wall of the stomach. The stomach was then returned to the abdominal cavity, and the incision was closed. The test compounds were administered orally twice daily for 10 consecutive days, starting from the day after the surgery. The ulcer area was measured at the end of the treatment period.
Assessment of Ulcers
After the animals were sacrificed, their stomachs were removed, inflated with 10 ml of 1% formalin, and immersed in the same solution to fix the gastric wall. The stomachs were then opened along the greater curvature, and the area of the lesions in the glandular portion was measured under a dissecting microscope with a square grid. The ulcer index was calculated based on the sum of the lengths of the lesions.
Measurement of Gastric Mucosal Blood Flow
Gastric mucosal blood flow was measured in anesthetized rats using the hydrogen gas clearance method. A platinum electrode was gently placed on the gastric mucosa, and the rate of hydrogen gas clearance from the tissue was monitored to calculate the blood flow.
Measurement of Gastric Mucus
The amount of mucus was determined by measuring the hexosamine content in the gastric mucosa, as hexosamine is a major component of mucus glycoproteins.
Conclusion
This compound presents a promising and distinct approach to the treatment of peptic ulcers. Its efficacy, particularly in models of direct mucosal injury and in promoting ulcer healing, is notable when compared to established agents like teprenone and cimetidine. The mechanism of action, centered on enhancing mucosal defense rather than inhibiting acid secretion, suggests that KB-5492 could offer a valuable therapeutic alternative, potentially with a different side-effect profile from acid-suppressing drugs. Further research, including direct comparative studies with proton pump inhibitors and clinical trials, is warranted to fully elucidate the therapeutic potential of this novel anti-ulcer agent.
References
- 1. A new method for measurement of blood flow, pH, and transmucosal potential difference in rat gastroduodenal mucosa by endoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Neutral-red clearance technique for measuring gastric mucosal blood flow in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KB-5492, Teprenone, and Cimetidine in the Management of Gastric Lesions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-ulcer agents KB-5492, teprenone, and cimetidine, supported by experimental data from gastric lesion studies in rats. The information is presented to facilitate an understanding of their relative efficacy and mechanisms of action.
This guide synthesizes findings from preclinical studies to evaluate the performance of KB-5492, a novel anti-ulcer agent, in comparison to the established drugs teprenone and cimetidine. The data is derived from various rat models of gastric lesions, including those induced by water-immersion stress, indomethacin, ethanol, and acetic acid.
Comparative Efficacy in Experimental Gastric Lesion Models
The following tables summarize the quantitative data from studies comparing the effectiveness of KB-5492, teprenone, and cimetidine in inhibiting the formation of gastric lesions and promoting the healing of existing ulcers. Efficacy is primarily represented by the ED50 value, the dose of a drug that produces a therapeutic effect in 50% of the population.
| Gastric Lesion Model | KB-5492 (ED50 mg/kg) | Teprenone (ED50 mg/kg) | Cimetidine (ED50 mg/kg) | Relative Potency |
| Water-Immersion Stress-Induced Lesions | 46[1][2] | More than 200 | 29 | Cimetidine > KB-5492 > Teprenone |
| Indomethacin-Induced Lesions | 27[1][2] | 104 | 12 | Cimetidine > KB-5492 > Teprenone |
| Ethanol-Induced Lesions | 23[1][2][3] | 69 | No obvious inhibition | KB-5492 > Teprenone > Cimetidine |
Table 1: Comparative efficacy of KB-5492, teprenone, and cimetidine in preventing various types of gastric mucosal lesions in rats.
| Healing of Acetic Acid-Induced Gastric Ulcers | KB-5492 (25 mg/kg, twice daily for 10 days) | Teprenone (50 mg/kg, twice daily for 10 days) | Cimetidine (100 mg/kg, twice daily for 10 days) |
| Healing Rate (%) | Significantly higher than control | Higher than control | Higher than control |
| Relative Potency in Healing | More potent than teprenone and cimetidine | - | - |
Table 2: Comparative efficacy of KB-5492, teprenone, and cimetidine in accelerating the healing of acetic acid-induced gastric ulcers in rats.[1][3]
Mechanisms of Action
The anti-ulcer properties of KB-5492, teprenone, and cimetidine are attributed to distinct mechanisms of action. KB-5492 and teprenone enhance the defensive factors of the gastric mucosa, while cimetidine primarily acts by inhibiting gastric acid secretion.
KB-5492: Enhancement of Gastric Mucosal Defense
KB-5492's protective effects are believed to stem from its ability to bolster the stomach's natural defense mechanisms.[1][2] Key actions include:
-
Increased Gastric Mucosal Blood Flow: KB-5492 has been shown to significantly increase blood flow to the gastric mucosa in normal anesthetized rats.[1][2] This improved circulation is crucial for maintaining mucosal integrity and promoting healing.
-
Preservation of Gastric Mucus: The compound inhibits the reduction of gastric mucosal hexosamine content induced by aspirin.[1][2] Hexosamine is a key component of gastric mucus, which forms a protective barrier against acid and other irritants.
-
No Effect on Gastric Acid Secretion: Notably, KB-5492 does not affect gastric acid secretion in pylorus-ligated rats, distinguishing its mechanism from that of cimetidine.[1][2]
Teprenone: Cytoprotective Agent
Teprenone, also known as geranylgeranylacetone, is a cytoprotective agent that enhances the gastric mucosal defense system through multiple pathways.[4][5] Its actions include:
-
Induction of Heat Shock Proteins (HSPs): Teprenone stimulates the production of HSPs, which protect gastric mucosal cells from various stressors.[4][6]
-
Increased Mucus Production: It promotes the synthesis and secretion of gastric mucus, reinforcing the protective barrier.[5][7]
-
Enhanced Mucosal Blood Flow: Similar to KB-5492, teprenone improves blood flow to the gastric mucosa.[4]
Cimetidine: H2-Receptor Antagonist
Cimetidine is a histamine H2-receptor antagonist.[8][9] Its mechanism is centered on the reduction of gastric acid secretion:
-
Blockade of H2 Receptors: Cimetidine competitively blocks histamine H2 receptors on gastric parietal cells.[8][10]
-
Inhibition of Gastric Acid Secretion: This blockade prevents histamine from stimulating acid secretion, thereby reducing the volume and acidity of gastric juice.[9][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies of KB-5492, teprenone, and cimetidine.
Water-Immersion Stress-Induced Gastric Lesions
This model induces gastric lesions through a combination of psychological and physiological stress.
Indomethacin-Induced Gastric Lesions
This model assesses the gastroprotective effects of the test compounds against lesions caused by a nonsteroidal anti-inflammatory drug (NSAID).
-
Animals: Male Sprague-Dawley or Wistar rats are used, typically fasted for 24 hours with free access to water.[1]
-
Drug Administration: The test compounds (KB-5492, teprenone, cimetidine) or a vehicle are administered orally.
-
Induction of Lesions: Thirty minutes after drug administration, indomethacin (typically 25-30 mg/kg) is administered orally or subcutaneously to induce gastric ulcers.[1]
-
Observation Period: The animals are kept for a period of 4 to 8 hours after indomethacin administration.
-
Assessment: Rats are euthanized, and their stomachs are removed. The stomachs are then opened along the greater curvature, and the total length of the lesions in the glandular part of the stomach is measured to determine the ulcer index.
Ethanol-Induced Gastric Lesions
This model is used to evaluate the cytoprotective activity of the compounds against a necrotizing agent.
-
Animals: Rats are fasted for 24 hours but allowed free access to water.
-
Drug Administration: Test substances are administered orally.
-
Induction of Lesions: One hour after drug administration, absolute or a high concentration of ethanol (e.g., 80%) is administered orally (typically 1 mL/200g body weight) to induce acute gastric mucosal injury.[3]
-
Assessment: After a set period, usually one hour, the animals are sacrificed. Their stomachs are excised, and the area of mucosal lesions is measured.
Acetic Acid-Induced Gastric Ulcers
This model is used to study the healing of chronic gastric ulcers.
-
Animals: Rats are anesthetized after a 24-hour fast.
-
Induction of Ulcers: A laparotomy is performed, and the stomach is exposed. A solution of acetic acid (e.g., 60-100%) is applied to the serosal surface of the stomach, typically using a cylindrical mold or by injection, for a specific duration (e.g., 60 seconds).[8] The abdominal wall is then sutured.
-
Treatment: Post-surgery, the animals are administered the test compounds (KB-5492, teprenone, cimetidine) or a vehicle, often twice daily for a period of 10 or more consecutive days.
-
Evaluation of Healing: At the end of the treatment period, the animals are euthanized, and their stomachs are removed. The ulcerated area is measured to assess the extent of healing. The healing rate is calculated by comparing the ulcer size in the treated groups to the control group.
Conclusion
The experimental data indicates that KB-5492 is a potent anti-ulcer agent with a broad spectrum of activity against various types of gastric lesions in rats.[1] Its efficacy is comparable or superior to teprenone in most models and, while less potent than cimetidine in stress and NSAID-induced lesions, it demonstrates significant activity in an ethanol-induced lesion model where cimetidine is ineffective.[1][2]
The distinct mechanism of action of KB-5492, focusing on the enhancement of gastric mucosal defensive factors rather than the inhibition of acid secretion, suggests its potential as a valuable therapeutic alternative or adjunct in the management of gastric ulcerative diseases.[1][2] Further investigation is warranted to translate these preclinical findings to clinical applications.
References
- 1. Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INDOMETHACIN-INDUCED GASTRIC ULCER: MODEL IN FEMALE WISTAR RATS | Semantic Scholar [semanticscholar.org]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]
- 10. Studies on the mechanism of ethanol-induced gastric damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Receptor Cross-Reactivity Profile of KB-5492
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of KB-5492, an anti-ulcer agent with a selective affinity for the sigma receptor. Due to the limited availability of public data on the comprehensive cross-reactivity of KB-5492, this document also includes comparative data for other well-characterized sigma receptor ligands to provide a broader context for receptor selectivity.
Introduction to KB-5492
Cross-Reactivity Profile of Sigma Receptor Ligands
In the absence of specific cross-reactivity data for KB-5492, we present the binding affinities of haloperidol, a well-known antipsychotic agent that also exhibits high affinity for sigma receptors, to illustrate a typical cross-reactivity profile for a sigma receptor ligand. This data serves as a reference to understand the potential for interactions with other receptor systems.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Haloperidol
| Receptor Subtype | Haloperidol Ki (nM) |
| Sigma Receptors | |
| Sigma-1 | 1.3 |
| Sigma-2 | 4.3 |
| Dopamine Receptors | |
| D2 | 1.5 |
| D3 | 0.7 |
| D4 | 5 |
| Serotonin Receptors | |
| 5-HT1A | 2,800 |
| 5-HT2A | 30 |
| 5-HT2C | >10,000 |
| 5-HT6 | 3,900 |
| 5-HT7 | 130 |
| Adrenergic Receptors | |
| Alpha-1A | 6 |
| Alpha-2A | 2,300 |
| Histamine Receptors | |
| H1 | 60 |
| Muscarinic Receptors | |
| M1 | >10,000 |
Data compiled from publicly available pharmacological databases. It is important to note that these values are for Haloperidol and not KB-5492.
Experimental Protocols
The following is a generalized protocol for a radioligand binding assay, a common method used to determine the binding affinity of a compound to a specific receptor.
Radioligand Displacement Assay Protocol
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the target receptor.
-
Add increasing concentrations of the unlabeled test compound (e.g., KB-5492).
-
Add the prepared cell membranes to initiate the binding reaction.
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled ligand known to saturate the receptor.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow of a radioligand displacement assay.
Caption: Hypothetical signaling pathway of KB-5492 via the Sigma-1 receptor.
A Comparative Analysis of the Anti-Ulcer Agent KB-5492: Efficacy and Mechanism of Action
This guide provides a comprehensive comparison of the experimental results of KB-5492, a novel anti-ulcer agent, with established alternatives such as cimetidine and teprenone. The data presented is based on preclinical studies investigating the efficacy and mechanism of action of KB-5492 in various experimental models of gastric and duodenal ulcers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies involving KB-5492 and other anti-ulcer agents. These results highlight the relative potency and efficacy of KB-5492 in different ulcer models.
Table 1: Efficacy of KB-5492 and Cimetidine in Cysteamine-Induced Duodenal Ulcers in Rats [1]
| Compound | Administration | Dose Range (mg/kg) | ED50 (mg/kg) |
| KB-5492 | Oral | 25-200 | 63 |
| Cimetidine | Oral | 25-200 | 40 |
Table 2: Efficacy of KB-5492, Teprenone, and Cimetidine in Various Gastric Lesion Models in Rats [2][3]
| Ulcer Model | Compound | Administration | Dose Range (mg/kg) | ED50 (mg/kg) |
| Water-Immersion Stress | KB-5492 | Oral | 12.5-200 | 46 |
| Teprenone | Oral | - | >200 | |
| Cimetidine | Oral | - | 25 | |
| Indomethacin-Induced | KB-5492 | Oral | 12.5-200 | 27 |
| Teprenone | Oral | - | 150 | |
| Cimetidine | Oral | - | 18 | |
| Ethanol-Induced | KB-5492 | Oral | 12.5-100 | 23 |
| Teprenone | Oral | - | 70 | |
| Cimetidine | Oral | - | No obvious inhibition |
Table 3: Effect of KB-5492, Teprenone, and Cimetidine on the Healing of Acetic Acid-Induced Gastric Ulcers in Rats [2][3]
| Compound | Administration | Dose (mg/kg, twice daily for 10 days) | Healing Effect |
| KB-5492 | Oral | 25 and 50 | Significant acceleration, more potent than teprenone and cimetidine |
| Teprenone | Oral | - | - |
| Cimetidine | Oral | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
1. Cysteamine-Induced Duodenal Ulcer Model in Rats [1]
-
Animals: Male Sprague-Dawley rats were used.
-
Procedure: Duodenal ulcers were induced by a subcutaneous injection of cysteamine (400 mg/kg).
-
Drug Administration: KB-5492 and cimetidine were administered orally at doses ranging from 25 to 200 mg/kg.
-
Evaluation: The incidence and severity of duodenal ulcers were assessed to determine the dose-dependent preventative effects of the compounds and to calculate the ED50 values.
2. Gastric Mucosal Lesion Models in Rats [2][3]
-
Water-Immersion Stress-Induced Lesions: Rats were subjected to water-immersion stress to induce gastric lesions. KB-5492, teprenone, and cimetidine were administered orally at various doses to evaluate their protective effects.
-
Indomethacin-Induced Lesions: Gastric lesions were induced by the administration of indomethacin. The anti-ulcer agents were given orally to assess their ability to prevent lesion formation.
-
Ethanol-Induced Lesions: Absolute ethanol was administered orally to induce gastric mucosal damage. The protective effects of orally administered KB-5492, teprenone, and cimetidine were evaluated.
-
Evaluation: For all models, the extent of gastric mucosal lesions was scored to determine the dose-dependent inhibitory effects and to calculate the ED50 values.
3. Acetic Acid-Induced Gastric Ulcer Healing Model in Rats [2][3]
-
Procedure: Gastric ulcers were induced by the serosal application of acetic acid.
-
Drug Administration: KB-5492 (25 and 50 mg/kg), teprenone, and cimetidine were administered orally twice daily for 10 consecutive days.
-
Evaluation: The ulcerated area was measured to assess the extent of healing. The effects of the different treatments on accelerating ulcer healing were compared.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for KB-5492 in comparison to cimetidine, based on the experimental findings.
References
- 1. 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate (KB-5492), a new anti-ulcer agent with a selective affinity for the sigma receptor, prevents cysteamine-induced duodenal ulcers in rats by a mechanism different from that of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the new anti-ulcer agent KB-5492 on experimental gastric mucosal lesions and gastric mucosal defensive factors, as compared to those of teprenone and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the New Anti-Ulcer Agent KB-5492 on Experimental Gastric Mucosal Lesions and Gastric Mucosal Defensive Factors, as Compared to Those of Teprenone and Cimetidine [jstage.jst.go.jp]
Confirming the Molecular Weight of KB-5492 Anhydrous: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in its characterization. This guide provides a comparative overview of mass spectrometry and other analytical techniques for confirming the molecular weight of KB-5492 anhydrous, a sigma receptor inhibitor with a theoretical molecular weight of 546.57 g/mol and a molecular formula of C27H34N2O10.[1] We present detailed experimental protocols, data comparison tables, and workflow visualizations to assist researchers in selecting the most appropriate method for their needs.
High-Resolution Mass Spectrometry: The Gold Standard
High-resolution mass spectrometry (HRMS) is the preferred method for confirming the molecular weight of small molecules like KB-5492.[2][3] It offers high accuracy and can provide the elemental composition of the molecule, further validating its identity.[2][3] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like KB-5492, as it minimizes fragmentation and primarily produces the protonated molecular ion ([M+H]+).[4]
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
This protocol outlines a typical procedure for the analysis of this compound using HR-ESI-MS.
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Incorporate an internal standard with a known mass close to that of the analyte for mass accuracy correction.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required.[1]
-
The instrument should be coupled to an electrospray ionization (ESI) source.
3. ESI Source Parameters (Hypothetical):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas Pressure: 35 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
4. Mass Analyzer Parameters:
-
Mass Range: m/z 100-1000
-
Acquisition Mode: Centroid
-
Resolution: >10,000
5. Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]+).
-
The expected m/z for [C27H34N2O10+H]+ is 547.2287.
-
Compare the experimentally measured m/z value to the theoretical value to determine the mass accuracy.
Alternative Techniques for Molecular Weight Determination
While HR-ESI-MS is the primary method, other techniques can provide complementary information or be used when high-resolution mass spectrometry is unavailable.
Diffusion-Ordered NMR Spectroscopy (DOSY-NMR)
DOSY-NMR is a non-destructive technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape.[5][6] By calibrating with standards of known molecular weight, the molecular weight of an unknown compound can be estimated.[5][6]
Light Scattering
Static Light Scattering (SLS) is a technique that measures the intensity of scattered light to determine the absolute molecular weight of a molecule.[7] It is particularly useful for macromolecules but can also be applied to smaller molecules. The intensity of the scattered light is directly proportional to the molecular weight of the molecule.[7]
Gel Permeation Chromatography (GPC)
GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.[8][9] Larger molecules elute first, followed by smaller molecules. By using a calibration curve generated from standards of known molecular weight, the molecular weight of the sample can be determined.[8][9]
Data Comparison
The following table summarizes the expected results for the molecular weight determination of this compound using the described techniques.
| Technique | Principle | Expected Result for this compound | Advantages | Limitations |
| HR-ESI-MS | Measures the mass-to-charge ratio of ions in the gas phase. | m/z of [M+H]+ at 547.2287 | High accuracy, provides elemental composition. | Requires ionization, may not be suitable for all compounds. |
| DOSY-NMR | Measures the diffusion coefficient of molecules in solution. | A diffusion coefficient corresponding to a molecular weight of ~547 g/mol (based on calibration). | Non-destructive, provides information on solution-state behavior. | Less accurate than MS, requires calibration.[5][6] |
| Light Scattering | Measures the intensity of scattered light. | A measured molecular weight of ~547 g/mol . | Absolute measurement, no calibration required. | Less sensitive for small molecules. |
| GPC/SEC | Separates molecules based on their size in solution. | An elution volume corresponding to a molecular weight of ~547 g/mol (based on calibration). | Can provide information on molecular weight distribution. | Requires calibration, separation is based on size, not mass.[10] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming the molecular weight of this compound by mass spectrometry.
Caption: Workflow for KB-5492 molecular weight confirmation by HR-ESI-MS.
Caption: Logical flow of a mass spectrometry experiment for KB-5492.
References
- 1. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
- 8. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chromtech.com [chromtech.com]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
Comparative Analysis of KB-5492 Anhydrous vs. Hydrated Form in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anhydrous and Hydrated Forms
In pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is critical as it can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability. An anhydrous compound is a substance that contains no water molecules in its crystalline structure. In contrast, a hydrated compound has water molecules integrated into its crystal lattice.[1][2] The presence of water of hydration can alter the compound's molecular weight, crystal structure, and subsequently its performance in various assays.
Physicochemical Properties: A Comparative Overview
The following table summarizes the known properties of KB-5492 anhydrous and the expected properties of its hydrated form.
| Property | This compound | KB-5492 Hydrated (Expected) |
| CAS Number | 129200-10-8 | Not available |
| Molecular Formula | C₂₇H₃₄N₂O₁₀ | C₂₇H₃₄N₂O₁₀ · xH₂O |
| Molecular Weight | 546.57 g/mol | > 546.57 g/mol (dependent on the number of water molecules, x) |
| Appearance | Solid | Crystalline solid |
| Solubility | Data not widely available; generally, anhydrous forms can be more soluble in organic solvents. | May exhibit higher aqueous solubility but potentially lower solubility in non-polar organic solvents compared to the anhydrous form. |
| Stability | Stable under recommended storage conditions. | May be susceptible to dehydration upon heating or under low humidity, potentially converting to the anhydrous form.[1] |
| Hygroscopicity | May be hygroscopic, tending to absorb moisture from the air to form a hydrate. | Less likely to be hygroscopic as it is already in a hydrated state. |
Performance in Key In Vitro Assays
The selection of the appropriate solid-state form of KB-5492 is crucial for obtaining accurate and reproducible results in preclinical assays. Below is a comparative analysis of the expected performance of the anhydrous and hydrated forms in relevant assays.
Sigma Receptor Binding Assay
KB-5492 is a selective inhibitor of the sigma receptor.[3] A common method to determine its binding affinity is a competitive radioligand binding assay.
Expected Impact of Different Forms:
-
Anhydrous Form: Due to its lower molecular weight, precise concentrations can be readily calculated for determining inhibitory constants (IC₅₀ or Ki).
-
Hydrated Form: The presence of water molecules increases the molecular weight. If not accounted for, this can lead to inaccuracies in molar concentration calculations, potentially underestimating the compound's potency. The water of hydration may also influence the compound's conformation in solution, which could subtly affect its binding affinity to the receptor.
Summary of Expected Assay Performance:
| Parameter | This compound | KB-5492 Hydrated (Expected) |
| IC₅₀ / Ki | Published IC₅₀ of 3.15 µM for inhibiting [³H]1,3-di(2-tolyl)guanidine (DTG) binding.[3] | May appear to have a higher IC₅₀ if the molecular weight is not corrected for the water of hydration, leading to a perceived lower potency. |
| Reproducibility | High, provided the compound is stored under anhydrous conditions to prevent hydration. | Potentially lower if the hydration state is variable or if dehydration occurs during storage or sample preparation. |
Gastric Cell Viability Assay
Given its characterization as an anti-ulcer agent, evaluating the effect of KB-5492 on gastric cell viability is a relevant assay.
Expected Impact of Different Forms:
-
Anhydrous Form: The form used in published studies demonstrating cytoprotective effects against ethanol- and acidified aspirin-induced damage in gastric epithelial cells.
-
Hydrated Form: The potential for higher aqueous solubility could be advantageous for preparing stock solutions in aqueous-based cell culture media. However, the difference in solid-state form is unlikely to significantly alter its intrinsic biological activity once dissolved.
Summary of Expected Assay Performance:
| Parameter | This compound | KB-5492 Hydrated (Expected) |
| EC₅₀ (Cytoprotection) | Demonstrated concentration-dependent prevention of ⁵¹Cr release from gastric epithelial cells at 0.1-1 mM. | Similar to the anhydrous form once in solution, assuming equimolar concentrations are used. |
| Solution Preparation | May require an organic solvent like DMSO for initial stock solution preparation. | Potentially more readily soluble in aqueous buffers, which could simplify stock solution preparation for cell-based assays. |
Experimental Protocols
Sigma Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of KB-5492 (anhydrous or hydrated) for the sigma receptor.
Materials:
-
Guinea pig brain membrane preparation (source of sigma receptors)
-
[³H]-(+)-Pentazocine or [³H]-DTG (radioligand)
-
KB-5492 (anhydrous or hydrated) as the competitor ligand
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of KB-5492 in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of KB-5492.
-
For total binding wells, add only the membrane and radioligand.
-
For non-specific binding wells, add the membrane, radioligand, and a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol).
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of KB-5492 and determine the IC₅₀ value, which can then be converted to a Ki value.
Gastric Epithelial Cell Viability Assay (Chromium-51 Release Assay)
Objective: To assess the cytoprotective effect of KB-5492 against induced cell injury.
Materials:
-
Gastric epithelial cell line (e.g., AGS cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sodium Chromate (⁵¹Cr)
-
Inducing agent (e.g., ethanol or acidified aspirin)
-
KB-5492 (anhydrous or hydrated)
-
Gamma counter
Procedure:
-
Culture gastric epithelial cells and label them by incubating with ⁵¹Cr.
-
Wash the cells to remove unincorporated ⁵¹Cr.
-
Pre-incubate the labeled cells with various concentrations of KB-5492 for a defined period.
-
Induce cell damage by adding the inducing agent (e.g., ethanol).
-
Incubate for a further period to allow for cell lysis.
-
Centrifuge the samples and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of ⁵¹Cr release as an indicator of cell death, and determine the protective effect of KB-5492.
Visualizations
Caption: Workflow for comparing anhydrous and hydrated KB-5492.
Caption: Inhibition of the Sigma-1 receptor by KB-5492.
References
Independent Verification of KB-5492: A Comparative Guide to Sigma Receptor Ligand Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the anti-ulcer agent KB-5492 with other known sigma receptor ligands. All quantitative data, presented in clear tabular format, is supported by detailed experimental methodologies to aid in the independent verification and advancement of research.
Comparative Analysis of Sigma Receptor Ligand Affinities
The inhibitory potency of KB-5492 and its alternatives are summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the binding affinity of a ligand to its target receptor. A lower value indicates a higher affinity.
| Compound | Receptor Target | IC50 | Ki |
| KB-5492 | Sigma Receptor | 3.15 µM[1][2] | - |
| Haloperidol | Sigma-1 Receptor | 0.003 µM (3 nM)[1] | - |
| NE-100 | Sigma-1 Receptor | 4.16 nM[3][4][5] | 0.86 nM[6] |
| BD-1063 | Sigma-1 Receptor | - | 9 nM[7][8] |
| (+)-Pentazocine | Sigma-1 Receptor | - | 1.62 nM[9] |
Experimental Protocols
The determination of IC50 and Ki values for sigma receptor ligands is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Radioligand Binding Assay for Sigma Receptor Affinity
Objective: To determine the concentration of a test compound (e.g., KB-5492) that inhibits 50% of the specific binding of a radioligand to the sigma receptor (IC50), and to subsequently calculate the inhibition constant (Ki).
Materials:
-
Test Compound: KB-5492 or alternative sigma receptor ligand.
-
Radioligand: Typically [3H]-(+)-pentazocine or [3H]1,3-di(2-tolyl)guanidine ([3H]DTG).[1]
-
Receptor Source: Guinea-pig brain membranes or other tissue/cell preparations expressing sigma receptors.[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., Haloperidol) to determine non-specific binding.[11]
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue (e.g., guinea-pig brain) in cold assay buffer and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound.[12][13]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. The filters will trap the membranes with the bound radioligand.[13]
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the sigma-1 receptor signaling pathway and the general workflow for determining IC50 values.
Caption: Sigma-1 receptor signaling pathway at the endoplasmic reticulum.
Caption: General experimental workflow for IC50 value determination.
References
- 1. Receptor binding profiles of KB-5492, a novel anti-ulcer agent, at sigma receptors in guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. BD1063 dhydrochloride | Sigma receptor | TargetMol [targetmol.com]
- 8. BD1063 - Wikipedia [en.wikipedia.org]
- 9. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Statistical Analysis of KB-5492 Efficacy Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of KB-5492, a novel anti-ulcer agent, with established alternatives. The data presented is based on a series of preclinical studies, primarily in rat models of gastric and duodenal ulcers.
Executive Summary
KB-5492 is an anti-ulcer agent with a unique mechanism of action that differentiates it from traditional therapies like H2 receptor antagonists. Preclinical data indicates that KB-5492 exerts its protective effects by enhancing the defensive capacity of the gastric and duodenal mucosa, rather than by inhibiting gastric acid secretion. This is achieved through an increase in gastric mucosal blood flow and mucus content, as well as stimulation of duodenal bicarbonate secretion. In comparative studies, KB-5492 has demonstrated potent anti-ulcer and ulcer-healing properties, in some cases exceeding the efficacy of agents like teprenone.
Comparative Efficacy of Anti-Ulcer Agents
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of KB-5492 with cimetidine and teprenone in various rat models of gastric and duodenal ulcers.
Table 1: Inhibitory Effects on Experimentally-Induced Gastric & Duodenal Ulcers in Rats
| Ulcer Model | Drug | ED50 (mg/kg, p.o.) | Comparative Potency |
| Water-Immersion Stress-Induced Gastric Lesions | KB-5492 | 46 | More potent than teprenone, less potent than cimetidine. |
| Cimetidine | - | - | |
| Teprenone | - | - | |
| Indomethacin-Induced Gastric Lesions | KB-5492 | 27 | More potent than teprenone, less potent than cimetidine. |
| Cimetidine | - | - | |
| Teprenone | - | - | |
| Ethanol-Induced Gastric Lesions | KB-5492 | 23 | 3 times more potent than teprenone; cimetidine showed no obvious inhibition. |
| Cimetidine | No obvious inhibition | - | |
| Teprenone | - | - | |
| Cysteamine-Induced Duodenal Ulcers | KB-5492 | 63 | - |
| Cimetidine | 40 | - |
ED50: The dose of a drug that is pharmacologically effective for 50% of the population exposed to the drug. p.o.: oral administration.
Table 2: Effects on Healing of Acetic Acid-Induced Gastric Ulcers in Rats
| Drug | Dosage (mg/kg, p.o., twice daily for 10 days) | Outcome |
| KB-5492 | 25 and 50 | Significantly accelerated healing; more potent than teprenone and cimetidine. |
| Cimetidine | - | - |
| Teprenone | - | - |
Mechanism of Action
KB-5492's primary mechanism of action involves the enhancement of mucosal defense mechanisms. This is in contrast to cimetidine, which is a histamine H2-receptor antagonist that reduces gastric acid secretion. Teprenone also acts as a mucosal protective agent.
Below is a diagram illustrating the proposed signaling pathway for KB-5492's gastroprotective effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy tables.
Water-Immersion Stress-Induced Gastric Lesions in Rats
-
Objective: To assess the protective effect of a drug against stress-induced gastric ulcers.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
The test drug (KB-5492, cimetidine, or teprenone) or vehicle is administered orally.
-
One hour after drug administration, rats are placed in individual restraint cages.
-
The cages are immersed vertically to the level of the xiphoid process in a water bath maintained at 23°C for a specified period (e.g., 6-7 hours).
-
Following the stress period, rats are euthanized, and their stomachs are removed.
-
The stomachs are inflated with formalin, and the length of the lesions in the glandular stomach is measured under a dissecting microscope. The sum of the lengths of the lesions for each rat is used as a lesion index.
-
-
Endpoint: Inhibition of lesion formation compared to the vehicle-treated control group.
Indomethacin-Induced Gastric Lesions in Rats
-
Objective: To evaluate the efficacy of a drug in preventing NSAID-induced gastric damage.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
The test drug or vehicle is administered orally.
-
Thirty minutes after drug administration, indomethacin (e.g., 20-30 mg/kg) is administered orally or subcutaneously to induce gastric lesions.
-
Several hours (e.g., 4-8 hours) after indomethacin administration, rats are euthanized, and their stomachs are removed.
-
The stomachs are examined for lesions, and the severity is scored.
-
-
Endpoint: Reduction in the number and severity of gastric lesions compared to the control group.
Ethanol-Induced Gastric Lesions in Rats
-
Objective: To assess the cytoprotective effect of a drug against a necrotizing agent.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
The test drug or vehicle is administered orally.
-
One hour after drug administration, absolute ethanol (e.g., 1-1.5 mL) is administered orally.
-
One hour after ethanol administration, rats are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature, and the area of mucosal lesions is measured.
-
-
Endpoint: Inhibition of the formation of gastric lesions.
Acetic Acid-Induced Gastric Ulcer Healing in Rats
-
Objective: To determine the effect of a drug on the healing of chronic gastric ulcers.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, the stomach is exposed, and a solution of acetic acid (e.g., 20-30%) is applied to the serosal surface of the stomach for a specific duration (e.g., 60 seconds) to induce a chronic ulcer.
-
Starting from the day after ulcer induction, the test drug or vehicle is administered orally twice daily for a period of 10-15 days.
-
At the end of the treatment period, rats are euthanized, and the ulcerated area of the stomach is measured.
-
-
Endpoint: Acceleration of the reduction in the ulcerated area compared to the control group.
The following diagram illustrates a general experimental workflow for evaluating anti-ulcer agents.
Logical Comparison of KB-5492 and Alternatives
The decision to use KB-5492 over other anti-ulcer agents depends on the underlying cause of the ulcer and the desired therapeutic mechanism. The following diagram outlines a logical approach to this comparison.
Conclusion
The available preclinical data suggests that KB-5492 is a potent anti-ulcer agent with a novel mechanism of action centered on enhancing mucosal defense. Its efficacy in various animal models, particularly its superiority to teprenone in certain contexts and its effectiveness in ethanol-induced lesions where cimetidine is inactive, highlights its potential as a therapeutic alternative. The lack of effect on gastric acid secretion positions it as a cytoprotective agent, which could be beneficial in conditions where acid suppression is not the primary therapeutic goal. It is important to note that all available data is from preclinical studies conducted in the early 1990s, and no human clinical trial data has been identified. Further research would be necessary to establish its safety and efficacy in humans.
Safety Operating Guide
Crucial Safety Information Regarding the Disposal of KB-5492 Anhydrous
Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific Safety Data Sheet (SDS) for KB-5492 anhydrous prior to its handling and disposal. KB-5492 has been identified as 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate. At present, a publicly available, detailed SDS for this specific compound could not be located. The disposal procedures for chemical substances are dictated by their specific physical, chemical, and toxicological properties, which are outlined in the SDS.
It is imperative to not extrapolate disposal methods from structurally similar compounds, as this can lead to unsafe practices and regulatory non-compliance. The information presented herein is based on general best practices for laboratory chemical waste disposal and should be superseded by the guidance provided in a substance-specific SDS once obtained.
General Provisional Guidance for Unidentified Piperazine Derivatives
In the absence of a specific Safety Data Sheet for this compound, and until one is procured, the following general precautions and disposal workflow for an unknown piperazine derivative should be considered as a temporary, precautionary measure. This guidance is not a substitute for a formal SDS.
Personal Protective Equipment (PPE) and Handling:
| Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Disposal Workflow:
The following diagram outlines a generalized workflow for the disposal of an unknown laboratory chemical, which should be adapted once a specific SDS for KB-5492 is available.
Caption: General workflow for chemical waste disposal.
Immediate Steps and Recommendations:
-
Quarantine the Material: If you have this compound, it should be clearly labeled and stored in a secure, well-ventilated area away from incompatible materials. Access should be restricted.
-
Contact the Supplier: The most reliable source for the Safety Data Sheet is the manufacturer or supplier from whom the chemical was purchased. Request a copy of the SDS for this compound.
-
Consult Environmental Health and Safety (EHS): Your institution's EHS department is a critical resource for guidance on the proper handling and disposal of chemical waste, especially for compounds without readily available safety information.
Final Disposal:
Dispose of the contents and container to an approved waste disposal plant.[1][2] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
This document serves to highlight the critical need for substance-specific safety information and to provide a conservative, interim framework for handling. The procedures herein should be updated immediately upon receipt of the official Safety Data Sheet for this compound.
References
Essential Safety and Handling Guide for Anhydrous Solvents: A Representative Protocol Using Anhydrous Acetonitrile
Disclaimer: The chemical "KB-5492 anhydrous" is not publicly documented and appears to be a fictional or internal designation. To provide essential safety and logistical information as requested, this guide uses Anhydrous Acetonitrile (CAS No. 75-05-8) as a representative example of a hazardous anhydrous solvent commonly used in laboratory settings. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This document provides procedural guidance on personal protective equipment (PPE), safe handling, and disposal for anhydrous acetonitrile. The principles outlined here are broadly applicable to many hazardous anhydrous chemicals but must be adapted to the specific hazards of the substance in use.
Hazard Overview for Anhydrous Acetonitrile
Anhydrous acetonitrile is a highly flammable, colorless liquid that is harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] It can cause serious eye irritation.[1][2][3] A significant hazard is that it can be metabolized in the body to cyanide, which may lead to symptoms such as headache, dizziness, weakness, convulsions, and in severe cases, coma and death.[2] It is crucial to handle this solvent with extreme caution in a well-ventilated area and away from any sources of ignition.[4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling anhydrous acetonitrile.
| Protection Type | Equipment Specification | Purpose and Rationale |
| Eye & Face Protection | Chemical splash goggles with side protection. A face shield should be worn with goggles when handling large volumes or when there is a significant splash risk.[4][6] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile). Always check the glove manufacturer's compatibility chart for breakthrough time.[4] | Prevents skin contact, as acetonitrile is harmful upon absorption through the skin.[1][2] |
| Body Protection | A flame-resistant lab coat or a protective apron worn over a lab coat. Long pants and closed-toe shoes are required.[4] | Protects skin from accidental splashes and contamination.[4] Contaminated clothing should be removed immediately and washed before reuse.[2] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood to minimize vapor inhalation.[4][5][6] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor canister is necessary.[7][8] | Protects against inhaling harmful vapors that can lead to systemic toxicity, including cyanide poisoning.[2][9][10] |
Occupational Exposure Limits
Adherence to established exposure limits is critical for personnel safety. These values represent the maximum allowable airborne concentration averaged over a specified period.
| Organization | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 40 ppm (8-hour)[7][9] | Not Established |
| NIOSH (REL) | 20 ppm (10-hour)[7][9] | Not Established |
| ACGIH (TLV) | 20 ppm (8-hour)[9] | Not Established |
| Safe Work Australia | 40 ppm (67 mg/m³) (8-hour)[10] | 60 ppm (101 mg/m³) (15-minute)[10] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Safe Handling and Operational Plan
4.1. Engineering Controls:
-
Ventilation: Always handle anhydrous acetonitrile in a properly functioning chemical fume hood to minimize vapor concentrations.[4][5]
-
Ignition Sources: It is a highly flammable liquid.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[5]
-
Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent static electricity buildup.[8]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[4][5]
4.2. Procedural Workflow: Safe Transfer of Anhydrous Acetonitrile The following diagram outlines the standard operating procedure for safely transferring anhydrous acetonitrile from a storage container to a reaction vessel within a fume hood.
Workflow for the safe transfer of anhydrous acetonitrile.
Spill and Emergency Plan
-
Small Spill (in fume hood): Absorb with an inert, non-combustible material like vermiculite or sand.[9] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[9]
-
Large Spill (outside fume hood): Evacuate the area immediately and control entry.[9] Eliminate all ignition sources.[5][9] If safe to do so, ventilate the area. The cleanup should only be performed by trained personnel with appropriate respiratory protection.[9]
-
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Get medical aid immediately.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[2]
-
Disposal Plan
Acetonitrile waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[9]
-
Waste Collection: Collect all acetonitrile-contaminated waste (including absorbent materials, used wipes, and disposable PPE) in a clearly labeled, tightly sealed container.[4][11] The label should read "Hazardous Waste: Acetonitrile" and include "Flammable" and "Toxic" pictograms.[4]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from heat and incompatible materials (e.g., strong oxidizers, acids, bases).[4][5][11]
-
Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company.[1][11] Never dispose of acetonitrile down the drain or with regular trash.[5]
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tedpella.com [tedpella.com]
- 4. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 6. utoledo.edu [utoledo.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Acetonitrile - DCCEEW [dcceew.gov.au]
- 11. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
